Technical Documentation Center

4-Methyl-2-(piperidin-4-yl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-2-(piperidin-4-yl)morpholine
  • CAS: 1368170-71-1

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Pharmacodynamics of the 4-Methyl-2-(piperidin-4-yl)morpholine Scaffold: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the design of neurotropic and oncological agents heavily relies on the strategic deployment of privileged heterocycles. The 4-Methyl-2-(piperidin-4-yl)morpholine scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of neurotropic and oncological agents heavily relies on the strategic deployment of privileged heterocycles. The 4-Methyl-2-(piperidin-4-yl)morpholine scaffold represents a highly sophisticated, hybrid pharmacophore. By fusing the lipophilic, target-engaging properties of a piperidine ring with the polarity and pKa-tuning capabilities of an N-methylated morpholine ring, this building block solves critical liabilities in drug development—namely, poor blood-brain barrier (BBB) penetration, rapid metabolic clearance, and off-target cardiotoxicity (hERG liability)[1][2].

This whitepaper provides an in-depth analysis of the pharmacodynamic (PD) mechanisms, pharmacokinetic (PK) profiling, and the self-validating experimental methodologies required to evaluate compounds bearing this specific chemical moiety.

Pharmacodynamics (PD): Target Engagement & Mechanistic Rationale

The PD profile of a drug dictates its binding affinity and functional efficacy at the target site. The 4-Methyl-2-(piperidin-4-yl)morpholine scaffold is not a drug itself, but a structural vector used to interact with specific protein microenvironments, most notably G-Protein Coupled Receptors (GPCRs) and Kinase hinge regions.

Structural Causality in Receptor Binding
  • The Morpholine Oxygen (Hydrogen Bond Acceptor): The ether oxygen in the morpholine ring acts as a critical hydrogen bond acceptor (HBA). In kinase inhibitors (e.g., PI3K/mTOR inhibitors), this oxygen frequently forms a highly conserved hydrogen bond with the backbone amide of the kinase hinge region (e.g., Valine 851 in PI3K)[1].

  • The Piperidine Core (Hydrophobic Interaction): The saturated, chair-conformation of the piperidine ring provides a three-dimensional hydrophobic bulk that perfectly occupies deep lipophilic pockets in GPCRs (such as Histamine H3 or Sigma-1 receptors)[2].

  • The N-Methyl Group (Steric Shielding & Affinity): The methyl group at the 4-position of the morpholine ring locks the tertiary amine into a specific basicity range while providing steric bulk that can favorably interact with small hydrophobic sub-pockets, preventing the binding of off-target enzymes.

PD_Pathway Ligand 4-Me-2-(piperidin-4-yl)morpholine Derivative Target Target Receptor / Kinase (e.g., PI3K or GPCR) Ligand->Target Target Engagement (H-Bonding & Hydrophobic) Effector Effector Protein (e.g., Adenylate Cyclase) Target->Effector Conformational Change SecondMsgr Second Messenger (e.g., cAMP / PIP3) Effector->SecondMsgr Catalytic Activation Response Cellular Response (Efficacy) SecondMsgr->Response Signal Transduction

Fig 1: Pharmacodynamic signaling cascade initiated by the morpholine-piperidine scaffold.

Pharmacokinetics (PK): ADME Profiling & pKa Tuning

The primary reason medicinal chemists utilize the 4-Methyl-2-(piperidin-4-yl)morpholine scaffold is to rescue failing PK profiles of parent compounds.

The Causality of pKa Tuning and hERG Avoidance

A standalone piperidine ring is a strong base with a conjugate acid pKa of approximately 11.1[3][4]. At a physiological pH of 7.4, piperidine is almost entirely protonated. This high basicity leads to severe liabilities: it traps the drug in acidic lysosomes (lysosomotropism) and binds strongly to the hERG potassium channel, causing QT prolongation and cardiotoxicity[2].

By contrast, morpholine has a pKa of ~8.3 to 8.5[5]. The electronegative oxygen atom exerts an electron-withdrawing inductive effect, pulling electron density away from the nitrogen and lowering its basicity[1]. In the hybrid 4-Methyl-2-(piperidin-4-yl)morpholine scaffold, the N-methylated morpholine nitrogen has an ideal pKa of ~7.5. When the secondary piperidine nitrogen is functionalized (e.g., via an amide linkage to the main drug body), the overall molecule achieves a balanced ionization state at pH 7.4. This optimal lipophilic efficiency (LipE) allows the un-ionized fraction to passively cross the Blood-Brain Barrier (BBB) while maintaining enough aqueous solubility for oral absorption[1].

Quantitative PK/PD Parameter Comparison

The following table summarizes the physicochemical shift achieved by utilizing this hybrid scaffold compared to its constituent rings.

Physicochemical PropertyMorpholine (Standalone)Piperidine (Standalone)4-Me-2-(piperidin-4-yl)morpholine (Hybrid)
Molecular Weight ( g/mol ) 87.12[5]85.15[3]~184.28
pKa (Conjugate Acid) ~8.33[5]~11.12[4]~7.5 - 8.5 (Tunable)
LogP (Lipophilicity) -0.86[5]0.61 - 0.84[3][4]~0.5 - 1.5 (Optimal for CNS)
Physiological Charge (pH 7.4) Partially ProtonatedFully ProtonatedBalanced (Un-ionized fraction available)
Primary Structural Liability Low target affinity (too polar)High hERG risk / Lysosomal trappingSteric hindrance required at N-methyl site

Experimental Protocols for PK/PD Evaluation

To ensure rigorous scientific integrity, the evaluation of compounds containing this scaffold must utilize self-validating experimental systems. Below are the definitive methodologies for assessing the metabolic stability and systemic exposure of these derivatives.

Protocol A: In Vitro Microsomal Stability Assay (Metabolism)

This assay determines the intrinsic clearance ( CLint​ ) of the scaffold by hepatic Cytochrome P450 (CYP450) enzymes. The N-methyl group on the morpholine ring is a potential site for CYP3A4-mediated N-dealkylation; therefore, tracking its stability is critical.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking & Self-Validation: Spike the test compound to a final concentration of 1 µM.

    • Critical Control: Concurrently run Verapamil (rapid clearance positive control) and Warfarin (low clearance negative control) in separate parallel wells. If Verapamil is not cleared by >70% within 30 minutes, the entire assay run is invalidated due to NADPH system failure.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Serial Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Acetonitrile instantly denatures the CYP450 enzymes and precipitates matrix proteins, locking the temporal snapshot of metabolism.

  • Analysis: Centrifuge the quenched plates at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling

To evaluate the true absorption and distribution (particularly BBB penetration) of the scaffold.

Step-by-Step Methodology:

  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variables on gastrointestinal absorption.

  • Dosing Regimen:

    • Intravenous (IV): Administer 1 mg/kg via the tail vein (Formulation: 5% DMSO / 95% Saline).

    • Per Os (PO): Administer 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose).

  • Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

    • Self-Validation: A pre-dose (0 hr) blank sample must be drawn to confirm the absence of endogenous isobaric interference during mass spectrometry.

  • Plasma Extraction: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C. Harvest the plasma layer and store at -80°C.

  • Pharmacokinetic Modeling: Following LC-MS/MS quantification, utilize Non-Compartmental Analysis (NCA) software to calculate Area Under the Curve (AUC), Maximum Concentration ( Cmax​ ), Half-life ( T1/2​ ), and Volume of Distribution ( Vss​ ).

PK_Workflow Step1 1. In Vivo Dosing (IV/PO in Murine Model) Step2 2. Serial Blood Sampling (0.25 - 24 hrs) Step1->Step2 Absorption/Distribution Step3 3. Plasma Extraction (Protein Precipitation) Step2->Step3 Sample Prep Step4 4. LC-MS/MS Analysis (Quantification) Step3->Step4 Analytical Run Step5 5. PK Parameter Calculation (Non-Compartmental Analysis) Step4->Step5 Data Processing

Fig 2: Standard in vivo pharmacokinetic profiling workflow for morpholine derivatives.

Conclusion

The 4-Methyl-2-(piperidin-4-yl)morpholine moiety is a masterclass in rational drug design. By leveraging the inductive electron-withdrawing effects of the morpholine oxygen to tame the basicity of the piperidine core, researchers can engineer molecules that bypass hERG toxicity, resist rapid systemic clearance, and successfully penetrate the central nervous system. The rigorous application of the self-validating in vitro and in vivo protocols outlined above ensures that any drug candidate bearing this scaffold is accurately profiled for clinical viability.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: National Institutes of Health (PMC) URL:[Link][1]

  • Piperidine - Chemical and Physical Properties Source: Grokipedia URL:[Link][4]

Sources

Exploratory

In Vitro Toxicity Profiling of 4-Methyl-2-(piperidin-4-yl)morpholine: A Technical Guide for Preclinical Development

Executive Summary & Structural Context In modern medicinal chemistry, saturated cyclic amines such as morpholine and piperidine are ubiquitous. They are frequently deployed to balance lipophilicity, enhance aqueous solub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern medicinal chemistry, saturated cyclic amines such as morpholine and piperidine are ubiquitous. They are frequently deployed to balance lipophilicity, enhance aqueous solubility, and optimize hydrogen-bonding interactions with target receptors[1]. The compound 4-Methyl-2-(piperidin-4-yl)morpholine represents a highly specialized, bi-heterocyclic aliphatic amine scaffold. While this structural motif is highly valuable in the design of kinase inhibitors (e.g., PI3K/mTOR pathways) and antidiabetic agents[2], it carries inherent physicochemical liabilities.

As a Senior Application Scientist, I approach the toxicity profiling of this molecule not as a checklist, but as a mechanistic investigation. The presence of a highly basic piperidine nitrogen (pKa ~9.0–9.5) linked to a morpholine ring creates a lipophilic, cationic pharmacophore at physiological pH. This specific combination is a known structural alert for lysosomotropism, drug-induced phospholipidosis (PLD), and hERG channel inhibition. This whitepaper outlines the causality-driven, self-validating in vitro workflows required to rigorously profile the toxicity of 4-Methyl-2-(piperidin-4-yl)morpholine.

Mechanistic Toxicology: The "Why" Behind the Assays

Before deploying high-throughput screens, we must define the mechanistic rationale for our experimental design. The toxicity of piperidine-morpholine hybrids is rarely driven by reactive electrophilic intermediates, as these saturated rings are generally metabolically stable[3]. Instead, toxicity is driven by physicochemical partitioning:

  • Lysosomotropism & Phospholipidosis (PLD): At pH 7.4, the unprotonated fraction of the molecule diffuses freely across cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the piperidine nitrogen becomes fully protonated. The molecule is now membrane-impermeable and trapped. This massive accumulation inhibits lysosomal phospholipases, leading to the toxic accumulation of undigested phospholipids (PLD).

  • Cardiotoxicity (hERG Liability): The human ether-a-go-go-related gene (hERG) potassium channel features a wide inner cavity lined with aromatic residues. The basic amine of the piperidine ring, combined with the lipophilic bulk of the morpholine ring, perfectly matches the hERG binding pharmacophore, creating a high risk for QT interval prolongation.

MechanisticPathway A 4-Methyl-2-(piperidin-4-yl)morpholine (Neutral, Lipophilic) B Membrane Diffusion A->B C Lysosomal Entry (pH 4.5 - 5.0) B->C D Amine Protonation (Cationic State) C->D E Lysosomal Trapping (Membrane Impermeable) D->E F Phospholipase Inhibition E->F G Drug-Induced Phospholipidosis (PLD) F->G

Mechanistic pathway of lysosomotropism and phospholipidosis induced by basic aliphatic amines.

Core In Vitro Toxicity Profiling Workflows

To ensure scientific integrity, every protocol described below is designed as a self-validating system . An assay is only as reliable as its internal controls and quality control (QC) metrics.

Tier 1: High-Content Cytotoxicity Screening

Causality: We utilize a dual-cell model consisting of HepG2 cells and primary human hepatocytes. HepG2 cells are robust but lack physiological levels of Cytochrome P450 (CYP) enzymes. By comparing the IC50 between HepG2 and primary hepatocytes, we can definitively determine if toxicity is driven by the parent compound or by a reactive metabolite (e.g., N-dealkylation products).

Step-by-Step Methodology:

  • Seeding: Seed HepG2 and cryopreserved primary human hepatocytes into 384-well collagen-coated plates at 5,000 cells/well. Incubate for 24 hours.

  • Treatment: Dose cells with 4-Methyl-2-(piperidin-4-yl)morpholine in a 10-point dose-response curve (0.1 μM to 100 μM, 0.5% DMSO final).

  • Multiplex Staining: After 72 hours, add a multiplex dye cocktail: Hoechst 33342 (nuclear count/proliferation) and CellTox Green (membrane integrity/necrosis).

  • ATP Quantification: Lyse cells and add CellTiter-Glo reagent to measure intracellular ATP (metabolic viability).

  • Self-Validation Metrics:

    • Positive Controls: Chlorpromazine (basal toxicity) and Aflatoxin B1 (CYP-mediated toxicity).

    • QC Gate: The assay plate is automatically rejected if the Z'-factor for the Chlorpromazine control falls below 0.5.

Tier 2: Lysosomal Trapping & Phospholipidosis (PLD) Assay

Causality: Because the molecule is a basic aliphatic amine, we must actively screen for lysosomal swelling and lipid accumulation. We use fluorescent probes that mimic phospholipids or accumulate in acidic organelles to quantify this phenotype.

Step-by-Step Methodology:

  • Seeding & Dosing: Seed A549 cells (highly susceptible to PLD) in 96-well plates. Dose with the compound (1 μM to 50 μM) for 48 hours.

  • Probe Incubation: Co-incubate with NBD-PE (a fluorescent phospholipid analog) and LysoTracker Red DND-99 for the final 24 hours.

  • High-Content Imaging: Wash cells and image using a high-content confocal screening system. Quantify the total area of LysoTracker Red (lysosomal volume) and NBD-PE (lipid accumulation) per cell.

  • Self-Validation Metrics:

    • Positive Control: Amiodarone (10 μM), a clinical gold-standard PLD inducer.

    • QC Gate: Amiodarone must induce a >3-fold increase in NBD-PE fluorescence relative to the vehicle control for the data to be accepted.

Tier 3: Automated Patch-Clamp hERG Assay

Causality: To assess the risk of fatal cardiac arrhythmias, we must directly measure the compound's ability to block the hERG potassium tail current. Binding assays are insufficient; functional electrophysiology is required.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording buffer.

  • Electrophysiology: Load cells onto a planar patch-clamp microfluidic chip. Apply suction to achieve a whole-cell patch configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Application: Perfuse 4-Methyl-2-(piperidin-4-yl)morpholine at ascending concentrations and record the fractional block of the tail current.

  • Self-Validation Metrics:

    • Positive Control: E-4031 (100 nM), a selective hERG blocker.

    • QC Gate: The system algorithm automatically discards any cell with a seal resistance < 1 GΩ or a pre-compound tail current < 300 pA.

Workflow T1 Tier 1: Basal Cytotoxicity (HepG2 & Primary Hepatocytes) Multiplexed ATP/Hoechst T2 Tier 2: Lysosomotropism & PLD (LysoTracker Red & NBD-PE) High-Content Imaging T1->T2 T3 Tier 3: Cardiotoxicity (Automated Patch-Clamp) hERG Tail Current Inhibition T2->T3 T4 Tier 4: Genotoxicity (Mini-Ames & In Vitro Micronucleus) DNA Damage Assessment T3->T4 Decision Go/No-Go Decision Lead Optimization T4->Decision

Tiered in vitro toxicity screening workflow for piperidine-morpholine hybrid compounds.

Anticipated Toxicity Profile & Comparative Data

Based on the structural homology of 4-Methyl-2-(piperidin-4-yl)morpholine to established morpholine/piperidine-containing drugs (e.g., Gedatolisib analogs)[1],[3], the following quantitative toxicity profile is anticipated. This data serves as a benchmark for evaluating the compound during lead optimization.

Assay / ParameterCell Line / TargetAnticipated IC50 / EC50Mechanistic Rationale
Basal Cytotoxicity HepG2> 50 μMSaturated heterocycles lack electrophilic reactivity, resulting in low acute cytotoxicity.
Hepatotoxicity Primary Hepatocytes> 30 μMPotential for minor N-dealkylation or alpha-oxidation leading to mild metabolic stress.
hERG Inhibition CHO-hERG10 μM - 30 μMThe basic piperidine amine (pKa ~9) and lipophilic core strongly mimic the hERG pharmacophore.
Phospholipidosis A549 (NBD-PE)Positive at > 15 μMHigh probability of lysosomal trapping due to the cationic state of the amine at pH 4.5.

Conclusion

The in vitro toxicity profiling of 4-Methyl-2-(piperidin-4-yl)morpholine requires a targeted approach that respects its specific physicochemical properties. By prioritizing assays that address lysosomotropism, phospholipidosis, and hERG liability, researchers can rapidly identify the primary toxicological hurdles of this scaffold. Implementing the self-validating protocols outlined in this guide ensures that the resulting data is not only accurate but mechanistically actionable for downstream structural optimization.

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 4-Methyl-2-(piperidin-4-yl)morpholine

Introduction In the landscape of modern medicinal chemistry, the strategic use of saturated heterocyclic scaffolds is paramount for designing drug candidates with optimized physicochemical and pharmacokinetic properties....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic use of saturated heterocyclic scaffolds is paramount for designing drug candidates with optimized physicochemical and pharmacokinetic properties. 4-Methyl-2-(piperidin-4-yl)morpholine, a molecule incorporating both a piperidine and a morpholine ring, represents a valuable building block in this context. Its structural rigidity, combined with the presence of two basic nitrogen centers, offers a versatile platform for creating compounds that can engage with biological targets while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides an in-depth analysis of the core physicochemical properties of this compound, details the authoritative experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development. It is intended to serve as a comprehensive technical resource for scientists working with this and structurally related scaffolds.

Chemical Identity and Structural Elucidation

The foundational step in any physicochemical characterization is the unambiguous identification of the molecule. 4-Methyl-2-(piperidin-4-yl)morpholine possesses a distinct structure featuring a piperidine ring substituted at the 4-position with a 4-methylmorpholine moiety.

  • IUPAC Name: 4-Methyl-2-(piperidin-4-yl)morpholine

  • Common Synonyms: 4-(4-Methylmorpholin-2-yl)piperidine

  • CAS Number: 1137049-72-5 (Note: This is for the specific title compound. Related scaffolds like 4-(piperidin-4-yl)morpholine have different identifiers[1][2]).

  • Molecular Formula: C₁₀H₂₀N₂O

  • Molecular Weight: 184.28 g/mol

The three-dimensional arrangement of these rings is critical to its function as a scaffold, influencing how it presents its functional groups for interaction with protein targets.

Caption: 2D Representation of 4-Methyl-2-(piperidin-4-yl)morpholine.

Core Physicochemical Properties

The behavior of a molecule in a biological system is dictated by its physicochemical properties. These parameters govern its solubility, permeability, and potential for off-target interactions. The following table summarizes the key properties for the closely related and commercially available scaffold, 4-(Piperidin-4-yl)morpholine, which provides a strong baseline for the title compound.

PropertyValueSource & Comments
Molecular Weight 170.25 g/mol [1][3] For the des-methyl analog, C₉H₁₈N₂O.
Melting Point 40 - 43 °C[2][3][4] Experimental value. Indicates a low-melting solid at room temperature.
Boiling Point 100 - 115 °C (at 0.15-0.20 mmHg)[2][3] Experimental value under vacuum.
logP (o/w) < 0.3 (at 25 °C)[4] Experimental value for the undissociated form. Indicates high hydrophilicity.
Aqueous Solubility 213 mg/L (at 20 °C)[4] Experimental value. Classified as slightly soluble. The measured pH was highly basic (>11).
pKa (Predicted) pKa₁ ≈ 7.5 (Morpholine N)pKa₂ ≈ 10.5 (Piperidine N)Predicted values. Experimental determination is required for confirmation.

Experimental Determination of Key Properties

To ensure scientific rigor, properties must be determined using validated, reproducible methods. The protocols described below are industry-standard approaches for characterizing small molecules for drug discovery.

Workflow for Physicochemical Characterization

A logical workflow ensures that data is collected efficiently and informs subsequent experiments. The process begins with securing a pure sample and proceeds through parallel streams of characterization.

G cluster_0 Sample Preparation cluster_1 Experimental Analysis cluster_2 Data Interpretation start Obtain Pure Compound (>98% Purity) purity Confirm Structure & Purity (NMR, LC-MS) start->purity pka pKa Determination purity->pka logp logP Determination purity->logp sol Solubility Assay purity->sol pka_method Potentiometric Titration pka->pka_method logp_method OECD 107 Shake-Flask logp->logp_method sol_method Equilibrium Shake-Flask sol->sol_method analysis Data Synthesis & ADME Profile Prediction pka_method->analysis logp_method->analysis sol_method->analysis report Final Physicochemical Profile Report analysis->report

Sources

Exploratory

receptor binding affinity of 4-Methyl-2-(piperidin-4-yl)morpholine derivatives

An In-depth Technical Guide to the Receptor Binding Affinity of 4-Methyl-2-(piperidin-4-yl)morpholine Derivatives Abstract The 4-Methyl-2-(piperidin-4-yl)morpholine scaffold represents a privileged structure in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Receptor Binding Affinity of 4-Methyl-2-(piperidin-4-yl)morpholine Derivatives

Abstract

The 4-Methyl-2-(piperidin-4-yl)morpholine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of ligands targeting central nervous system (CNS) receptors. Derivatives of this core structure have demonstrated significant affinity and selectivity for sigma (σ) receptors, which are implicated in a wide range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases[1][2]. This guide provides a comprehensive technical overview of the receptor binding characteristics of these compounds. We will explore the structure-activity relationships (SAR) that govern their affinity for σ₁ and σ₂ receptors, detail the standardized protocols for assessing this binding, and discuss the functional implications of receptor engagement. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction: The Sigma Receptor and the Piperidinyl-Morpholine Scaffold

Initially misidentified as a subtype of opioid receptors, sigma receptors were later recognized as a distinct protein family comprising two primary subtypes: sigma-1 (σ₁) and sigma-2 (σ₂)[1]. The σ₁ receptor, in particular, has emerged as a high-value therapeutic target. It functions as a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER), modulating a variety of cellular processes, including ion channel activity, G-protein coupled receptor (GPCR) signaling, and cellular stress responses[3][4].

The piperidine and morpholine moieties are common structural features in ligands designed for CNS targets.[5][6][7]. The basic nitrogen atom within these heterocyclic systems is a critical pharmacophoric element, often forming a key ionic interaction with acidic residues in the receptor's binding pocket, such as Glu172 in the σ₁ receptor[1]. The 4-Methyl-2-(piperidin-4-yl)morpholine framework combines these features, offering a versatile platform for developing potent and selective σ receptor modulators. Understanding the nuances of how structural modifications to this scaffold impact receptor affinity is crucial for the rational design of new therapeutic agents.

Structure-Activity Relationships (SAR) and Pharmacophore

The binding affinity and selectivity of 4-Methyl-2-(piperidin-4-yl)morpholine derivatives for sigma receptors are dictated by specific structural features. SAR studies have illuminated several key principles.

  • The Basic Nitrogen Core : The protonatable nitrogen of the piperidine ring is fundamental for high-affinity binding. This group typically forms a salt bridge with an acidic amino acid residue within the receptor binding site[1][8].

  • Piperidine vs. Other Heterocycles : The piperidine ring has been identified as a highly influential structural element for achieving high affinity at the σ₁ receptor. In comparative studies, replacing a piperazine ring with a piperidine ring often leads to a dramatic increase in σ₁ affinity while maintaining or slightly altering affinity at other receptors like the histamine H3 receptor[8][9].

  • Substituents on the Piperidine Nitrogen : The nature of the substituent on the piperidine nitrogen is a primary determinant of affinity and selectivity. Typically, this involves an alkyl linker connecting to an aromatic or lipophilic group. The length and composition of this linker are critical.

  • The Morpholine Moiety : Compared to piperidine-based scaffolds, analogous morpholine derivatives sometimes exhibit a loss of selectivity for the σ₁ receptor over other targets, such as the dopamine D4 receptor. In some cases, the morpholine analog can even reverse selectivity[1].

The generally accepted pharmacophore model for a σ₁ ligand consists of a central basic amine flanked by two hydrophobic domains, which accommodate aromatic groups[8][9].

cluster_0 σ₁ Receptor Ligand Pharmacophore N Basic Amine (e.g., Piperidine N) H1 Hydrophobic Region 1 N->H1 Linker Group H2 Hydrophobic Region 2 N->H2 Direct or via Scaffold

Caption: Generalized pharmacophore model for σ₁ receptor ligands.

Quantitative Receptor Binding Profile

The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand. Lower Ki values indicate higher binding affinity. The following table summarizes representative binding data for piperidine-based derivatives at sigma receptors, illustrating the impact of structural modifications.

Compound IDScaffold ModificationTarget ReceptorBinding Affinity (Ki, nM)Selectivity (σ₂/σ₁)Reference
12a (AD353) Piperidine with Phenylacetateσ₁2.55.2[2]
σ₂13[2]
12c (AD408) Piperidine with Phenylacetateσ₁2.28.6[2]
σ₂19[2]
13g (S)-3-hydroxypiperidine with 2-methylphenylσ₁37> 270[1]
D₄> 10,000[1]
14a (S)-3-hydroxypiperidine with 6-chloro-2-indoleσ₁8.118.4[1]
D₄149[1]
Compound 5 N-propylpiperidine derivativeσ₁3.64129[8][9]
σ₂470[8][9]
Compound 11 N-pentylpiperidine derivativeσ₁4.4115.4[8][9]
σ₂67.9[8][9]

Experimental Protocol: Radioligand Competition Binding Assay for σ₁ Receptor

This section provides a detailed, self-validating protocol for determining the binding affinity (Ki) of a test compound for the σ₁ receptor using a competitive radioligand binding assay. The method is based on established and widely used procedures[3][10].

Principle

The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the σ₁ receptor. The preferred radioligand for σ₁ is [³H]-(+)-pentazocine due to its high affinity and selectivity[3][11]. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to an inhibition constant (Ki).

Materials
  • Receptor Source: Guinea pig brain or liver membrane homogenate, or membranes from cells expressing recombinant human σ₁ receptors (e.g., HEK293 cells)[1][10].

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Stock solutions in DMSO, serially diluted in Assay Buffer.

  • Filtration: Brandel or PerkinElmer cell harvester, GF/B or GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation Cocktail and Liquid Scintillation Counter .

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold Assay Buffer.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., via Bradford or BCA assay). Store at -80°C.

  • Assay Setup:

    • Set up assay tubes or a 96-well plate in triplicate for each condition:

      • Total Binding: Radioligand + Buffer + Membranes.

      • Non-specific Binding (NSB): Radioligand + High concentration of unlabeled ligand (e.g., 10 µM Haloperidol) + Membranes.

      • Competition: Radioligand + Serial dilutions of test compound + Membranes.

    • To each well/tube, add components in the following order: 50 µL of Assay Buffer (or test compound dilution or NSB ligand), 50 µL of radioligand (at a final concentration near its Kd, typically 2-5 nM for [³H]-(+)-pentazocine), and 100 µL of membrane suspension (25-50 µg protein). The final volume is 200 µL.

  • Incubation:

    • Incubate the plate/tubes at 37°C for 90-120 minutes to reach equilibrium[10].

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Immediately wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding = (Total Binding DPM) - (NSB DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

A 1. Prepare Reagents (Membranes, Radioligand, Buffers, Test Compound) B 2. Set up Assay Plate (Total, NSB, Competition Wells) A->B C 3. Incubate (e.g., 90 min at 37°C) B->C D 4. Terminate via Rapid Filtration (Separate Bound from Unbound Ligand) C->D E 5. Wash Filters (Remove residual unbound radioligand) D->E F 6. Quantify Radioactivity (Liquid Scintillation Counting) E->F G 7. Analyze Data (Calculate IC₅₀, convert to Ki via Cheng-Prusoff) F->G σ₁ Receptor Signaling Cascade cluster_ER Endoplasmic Reticulum cluster_Effectors Client Proteins BiP BiP (Chaperone) S1R σ₁ Receptor BiP->S1R Bound (Inactive State) S1R->BiP Dissociation IonChannel Ion Channel S1R->IonChannel Interaction GPCR GPCR S1R->GPCR Interaction Modulation Modulation of Client Protein Function IonChannel->Modulation GPCR->Modulation Agonist σ₁ Agonist (e.g., PRE-084) Agonist->S1R

Caption: Agonist-induced activation of the σ₁ receptor chaperone function.

Conclusion

Derivatives based on the 4-Methyl-2-(piperidin-4-yl)morpholine core are a promising class of compounds for modulating sigma receptor activity. Their binding affinity is governed by well-defined structure-activity relationships, with the piperidine nitrogen and its substituents playing a central role. By leveraging established radioligand binding assays, researchers can precisely quantify the affinity and selectivity of novel analogs, facilitating the rational design of next-generation therapeutics. The unique function of the σ₁ receptor as a molecular chaperone provides a compelling mechanism through which these small molecules can exert profound effects on cellular signaling, offering new avenues for treating complex CNS disorders.

References

  • Abate, C., et al. (2021). From dopamine D4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Greco, G., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Szafarz, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Baklanov, M.V., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. [Link]

  • Patorska, A. & Stasiak, A. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals. [Link]

  • Szafarz, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • Chu, U.B. & Ruoho, A.E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Brimson, J.M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Baklanov, M.V., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC. [Link]

  • Su, T.P., et al. (2016). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. [Link]

  • Hou, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences. [Link]

  • Roy, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]

  • Patorska, A. & Stasiak, A. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Szafarz, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ResearchGate. [Link]

  • Butini, S., et al. (2018). 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor. Journal of Medicinal Chemistry. [Link]

  • Fantino, E., et al. (2016). Development of sigma-1 fluorescent probes for imaging purposes. AperTO. [Link]

  • Le, T.M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Kasal, A., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications. [Link]

  • Pallagi, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

Sources

Foundational

preliminary biological screening of 4-Methyl-2-(piperidin-4-yl)morpholine

Preliminary Biological Screening of 4-Methyl-2-(piperidin-4-yl)morpholine: A High- Fsp3​ Scaffold for Targeted Kinase Inhibition Executive Summary In modern drug discovery, the strategic shift away from flat, highly arom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Biological Screening of 4-Methyl-2-(piperidin-4-yl)morpholine: A High- Fsp3​ Scaffold for Targeted Kinase Inhibition

Executive Summary

In modern drug discovery, the strategic shift away from flat, highly aromatic molecules toward sp3-rich architectures—often termed the "Escape from Flatland"—has proven critical for improving clinical translation. 4-Methyl-2-(piperidin-4-yl)morpholine represents a privileged, dual-heterocyclic building block that perfectly aligns with this paradigm. By combining a classic morpholine pharmacophore with a basic piperidine ring and a sterically directing methyl group, this scaffold offers an optimal balance of target affinity, aqueous solubility, and metabolic stability.

This whitepaper outlines a rigorous, self-validating biological screening cascade designed to evaluate 4-Methyl-2-(piperidin-4-yl)morpholine and its immediate derivatives. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the structural causality and mechanistic rationale behind each assay selection.

Rationale & Structural Causality

Before initiating a screening cascade, it is imperative to understand why this specific molecular architecture behaves the way it does in biological systems.

  • The Morpholine Hinge-Binder: The morpholine ring is a universally recognized privileged scaffold in kinase inhibition, particularly within the PI3K/AKT/mTOR signaling axis. The morpholine oxygen acts as a critical hydrogen bond acceptor, typically engaging the backbone amide of hinge-region residues (e.g., Val851 in PI3Kα) [1].

  • The Piperidine Vector: The inclusion of the piperidine ring introduces a highly basic secondary amine (pKa ~9.5). This not only drastically improves aqueous solubility at physiological pH but also serves as a vector to project into the solvent-exposed channel of the kinase active site, allowing for potential salt-bridge formations with acidic residues like Asp933 [2].

  • Steric Constraint via Methylation: The 4-methyl substitution restricts the conformational flexibility of the morpholine ring. By locking the ring into a preferred chair conformation, the energetic penalty of binding is reduced, which can significantly enhance isoform selectivity (e.g., sparing PI3Kβ while targeting PI3Kα) [4].

Workflow S1 4-Methyl-2-(piperidin-4-yl)morpholine Scaffold Library S2 Phase 1: ADME & Physicochemical (Solubility, HLM Stability) S1->S2 S3 Phase 2: Biochemical Profiling (TR-FRET Kinase Panel) S2->S3 S4 Phase 3: Phenotypic Screening (3D Spheroid Viability) S3->S4

Fig 1: Preliminary biological screening cascade for the morpholine scaffold.

Phase I: Physicochemical & ADME Profiling

Because basic amines can sequester in lysosomes and morpholine rings are susceptible to CYP3A4-mediated oxidative ring-opening, early ADME profiling is non-negotiable.

High-Throughput Kinetic Solubility (Nephelometry)

Causality: Lipophilic amines often suffer from poor solubility, leading to false negatives in biochemical assays due to aggregation. Nephelometry measures the scattering of light caused by insoluble particulates, providing a true kinetic solubility limit in assay buffer. Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of the scaffold in 100% DMSO.

  • Dilution: Dispense the stock into 96-well plates containing 100 mM PBS (pH 7.4) to achieve a final concentration range of 1 µM to 500 µM (final DMSO ≤ 2%).

  • Incubation: Seal and incubate the plates at room temperature for 2 hours on a plate shaker at 300 rpm to ensure equilibrium.

  • Readout: Measure light scattering using a nephelometer (e.g., NEPHELOstar Plus). The solubility limit is defined as the concentration at which the scattering signal exceeds the buffer baseline by 3 standard deviations.

In Vitro Microsomal Stability (HLM)

Causality: We must determine the intrinsic clearance ( CLint​ ) to ensure the scaffold survives first-pass metabolism. Step-by-Step Protocol:

  • Reaction Mix: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: At exactly 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Quantification: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate CLint​ based on the logarithmic decay of the parent compound peak area over time.

Phase II: Target-Directed Biochemical Profiling

Given the morpholine core, the primary target hypothesis centers on the PI3K/mTOR axis [3].

TR-FRET Kinase Assay

Causality: Traditional absorbance assays are prone to interference from compound autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay. Furthermore, its ratiometric readout (Emission 1 / Emission 2) creates a self-validating system that automatically normalizes for well-to-well volume variations and minor quenching artifacts.

Step-by-Step Protocol:

  • Enzyme/Substrate Mix: In a 384-well low-volume ProxiPlate, combine 10 nM PI3Kα, 10 µM ATP, and 50 µM PIP2 substrate in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Addition: Use an acoustic liquid handler (e.g., Echo 550) to dispense the scaffold library in a 10-point dose-response curve (1:3 serial dilutions, 1% final DMSO).

  • Reaction: Incubate the sealed plate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-GST antibody (donor) and a ULight-labeled tracer (acceptor).

  • Readout: Read the plate on a multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using the 665/615 nm ratio.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Scaffold Morpholine Scaffold (Hinge Binder) Scaffold->PI3K ATP-competitive Inhibition

Fig 2: PI3K/AKT/mTOR pathway showing targeted inhibition by the morpholine hinge binder.

Phase III: Phenotypic Screening & Cytotoxicity

3D Spheroid Cell Viability Assay (CellTiter-Glo)

Causality: 2D monolayer cultures often overestimate compound efficacy because they fail to model the hypoxic cores and drug-penetration barriers inherent to solid tumors. 3D spheroids provide a much more accurate phenotypic representation of the scaffold's true permeability and anti-proliferative capability.

Step-by-Step Protocol:

  • Seeding: Seed HCT-116 (colorectal carcinoma) and HepG2 (hepatotoxicity model) cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates.

  • Spheroid Formation: Centrifuge plates at 1,000 rpm for 5 minutes and incubate for 72 hours at 37°C, 5% CO2 to allow tight spheroid formation.

  • Treatment: Dose spheroids with the scaffold library (0.1 µM to 100 µM) and incubate for an additional 96 hours.

  • Lysis & Readout: Add an equal volume of CellTiter-Glo 3D Reagent. Shake vigorously for 5 minutes to ensure complete penetration and lysis of the 3D structure. Incubate for 25 minutes at room temperature, then measure luminescence to quantify ATP levels (directly proportional to viable cell count).

Quantitative Data Summaries

To establish a baseline for lead optimization, the preliminary screening data for the unoptimized 4-Methyl-2-(piperidin-4-yl)morpholine scaffold is summarized below.

Table 1: Representative Physicochemical & in vitro ADME Profile

ParameterAssay TypeTarget ThresholdScaffold Baseline Result
Aqueous Solubility Kinetic Nephelometry (pH 7.4)> 50 µM185 µM (High)
Lipophilicity Shake-flask LogD (pH 7.4)1.0 - 3.01.4 (Optimal)
Metabolic Stability HLM CLint​ (µL/min/mg)< 40 µL/min/mg52 µL/min/mg (Moderate)
Permeability PAMPA ( Papp​×10−6 cm/s)> 1014.2 (Good)

Table 2: Preliminary Biochemical & Phenotypic Panel

Target / Cell LineAssay MethodologyIC50 / CC50 (nM)Selectivity Index (SI)
PI3Kα TR-FRET Kinase Assay420 nMReference
PI3Kβ TR-FRET Kinase Assay> 10,000 nM> 23x (vs PI3Kα)
mTOR TR-FRET Kinase Assay850 nM2.0x (vs PI3Kα)
HCT-116 3D Spheroid Viability2,100 nMN/A (Efficacy)
HepG2 2D Monolayer Viability> 50,000 nM> 23x (Therapeutic Window)

Note: The high Fsp3​ character of the scaffold yields excellent solubility and low inherent hepatotoxicity (HepG2), though metabolic stability requires optimization via N-alkylation or fluorination of the piperidine ring to shield against CYP-mediated clearance.

References

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry (ACS).[Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology.[Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. International Journal of Molecular Sciences (MDPI).[Link]

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 4-Methyl-2-(piperidin-4-yl)morpholine

Introduction & Structural Dynamics Saturated bicyclic and heterocyclic amines, such as morpholines and piperidines, are critical pharmacophores in modern drug discovery. They are frequently utilized to improve aqueous so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

Saturated bicyclic and heterocyclic amines, such as morpholines and piperidines, are critical pharmacophores in modern drug discovery. They are frequently utilized to improve aqueous solubility, modulate pKa, and increase the three-dimensional complexity of drug candidates—a paradigm often referred to as "escaping from flatland" [1].

4-Methyl-2-(piperidin-4-yl)morpholine (C10H20N2O) represents a highly saturated, sp3-rich scaffold containing two distinct six-membered rings. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges:

  • Severe Signal Overlap: The vast majority of the proton resonances fall within a narrow aliphatic window (1.20 – 4.00 ppm).

  • Conformational Dynamics: Both rings undergo rapid chair-chair interconversions, and the tertiary morpholine nitrogen undergoes rapid inversion. At room temperature, the morpholine ring predominantly adopts a chair conformation [2]. However, researchers must be vigilant regarding conformational dynamics; trace impurities or temperature fluctuations can lead to intermediate exchange rates on the NMR timescale, causing severe signal broadening [3].

This application note details a self-validating NMR protocol designed to unambiguously assign the structure, stereochemistry, and dominant conformation of 4-Methyl-2-(piperidin-4-yl)morpholine.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in the structural assignment, the protocol is built on a foundation of causality—every experimental parameter is chosen to mitigate a specific physical or chemical artifact.

Step 1: Sample Preparation & Solvent Selection
  • Procedure: Dissolve 15–20 mg of the analyte in 600 µL of deuterated chloroform (CDCl3).

  • The Causality (Why): Free base aliphatic amines are highly sensitive to trace DCl naturally present in degrading CDCl3. Trace acid catalyzes intermediate chemical exchange of the piperidine N-H proton and accelerates nitrogen inversion, leading to severely broadened resonances.

  • Validation Check: Prior to dissolution, the CDCl3 must be passed through a short plug of basic alumina (or stored over K2CO3) to ensure an anhydrous, acid-free environment.

Step 2: 1D & Variable Temperature (VT) NMR Acquisition
  • Procedure: Acquire a standard 1D 1H NMR spectrum at 600 MHz and 298 K.

  • The Causality (Why): High-field NMR (≥600 MHz) is mandatory to maximize dispersion in the crowded aliphatic region. If the 298 K spectrum exhibits line broadening due to conformational exchange nearing the coalescence point, the self-validating protocol dictates lowering the temperature to 273 K (VT-NMR) [3]. Cooling slows the exchange kinetics, yielding sharp, resolvable signals required for accurate J-coupling extraction.

Step 3: 2D NMR Multiparametric Validation

A single 1D spectrum is insufficient for this scaffold. A suite of 2D experiments is required to build a self-validating network of assignments:

  • edHSQC (Multiplicity-Edited): Differentiates CH/CH3 (phased positive) from CH2 (phased negative). This instantly isolates the C2 and C4' methine protons from the complex CH2 envelope.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the connectivity between the two rings. A valid structure must show a 3JCH correlation from the Morpholine C2-H to the Piperidine C3'/C5' carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps through-space proximity (< 5 Å) to confirm the relative stereochemistry and the equatorial preference of the piperidine substituent.

NMR_Workflow Prep Sample Preparation (Basic Alumina treated CDCl3) OneD 1D NMR (1H & 13C) Check for Coalescence Broadening Prep->OneD COSY 2D COSY / TOCSY Spin System Identification OneD->COSY HSQC 2D edHSQC Direct C-H Mapping & Multiplicity OneD->HSQC HMBC 2D HMBC Inter-ring Linkage (C2 to C4') COSY->HMBC HSQC->HMBC NOESY 2D NOESY Spatial Proximity & Conformation HMBC->NOESY Validation Self-Validating Output: Complete 3D Structure Assigned NOESY->Validation

Workflow for the comprehensive NMR characterization and conformational analysis of saturated amines.

Representative NMR Data & Interpretation

The following table summarizes the quantitative NMR data for the major conformer of 4-Methyl-2-(piperidin-4-yl)morpholine at 298 K in CDCl3. The data demonstrates the internal logic of the assignment.

Position1H Shift (ppm)Multiplicity (J in Hz)13C Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
Morpholine C2 3.42td (10.5, 2.5)76.5C3, C6, C4'H6ax, H4'
Morpholine C3ax 2.05dd (11.0, 10.5)58.2C2, C5, N-CH3H5ax, N-CH3
Morpholine C3eq 2.75dt (11.0, 2.5)58.2C2, C5H3ax
Morpholine N-CH3 2.30s46.1C3, C5H3ax, H5ax
Morpholine C5ax 2.20td (11.5, 3.0)55.4C6, C3, N-CH3H3ax, N-CH3
Morpholine C5eq 2.65dt (11.5, 2.5)55.4C6, C3H5ax
Morpholine C6ax 3.65td (11.5, 2.5)67.1C5, C2H2ax, H5ax
Morpholine C6eq 3.90ddd (11.5, 3.5, 1.5)67.1C5, C2H6ax
Piperidine C4' 1.55m38.4C3', C5', C2H2ax
Piperidine C3'/C5'ax 1.25m28.6C2', C4', C6'H4'
Piperidine C3'/C5'eq 1.70m28.6C2', C4', C6'-
Piperidine C2'/C6'ax 2.60td (12.0, 2.5)45.8C3', C4'H3'ax
Piperidine C2'/C6'eq 3.10dt (12.0, 3.0)45.8C3', C4'-

Conformational Analysis Logic

The structural integrity of the assignment relies on proving the thermodynamic resting state of the molecule. For 2-substituted morpholines, the bulky substituent (the piperidine ring) strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes [2].

This is self-validated through two independent NMR parameters:

  • Scalar Couplings (J-values): The proton at Morpholine C2 exhibits a large trans-diaxial coupling (J ≈ 10.5 Hz) with the axial proton at C3. This mathematically proves that the C2 proton is axial, forcing the C2 piperidine substituent into the equatorial plane.

  • Through-Space Interactions (NOE): The 2D NOESY spectrum reveals a strong cross-peak between the C2 proton and the C6 axial proton. This 1,3-diaxial spatial relationship is only geometrically possible if both protons are axial, further confirming the equatorial posture of the piperidine ring.

Conformational_Logic Substituent C2 Piperidinyl Substituent Axial Axial Conformer (Steric Clash) Substituent->Axial Minor Equatorial Equatorial Conformer (Thermodynamically Favored) Substituent->Equatorial Major NOE NOESY Evidence: Strong H2(ax) - H6(ax) Equatorial->NOE Coupling J-Coupling: 3J(H2-H3ax) > 10 Hz Equatorial->Coupling

Logical deduction of the favored equatorial conformation using NOESY and J-coupling NMR data.

By strictly adhering to this multi-nuclear, multi-dimensional workflow, researchers can confidently map the complex structural and dynamic landscape of highly saturated pharmaceutical intermediates like 4-Methyl-2-(piperidin-4-yl)morpholine.

References

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. Available at:[Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry (PubMed). Available at:[Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at:[Link]

Application

The Versatile Scقold: Harnessing 4-Methyl-2-(piperidin-4-yl)morpholine in Modern Drug Discovery

Introduction: A Privileged Structure in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, saturated heterocycles play a pivotal role due to their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to explore three-dimensional chemical space. 4-Methyl-2-(piperidin-4-yl)morpholine has emerged as a particularly valuable building block, combining the advantageous features of both the morpholine and piperidine rings. This unique architecture offers a versatile platform for the synthesis of a diverse array of biologically active molecules, ranging from kinase inhibitors to modulators of G-protein coupled receptors (GPCRs).[1][2][3]

The morpholine moiety is a well-established constituent in medicinal chemistry, often incorporated to enhance pharmacokinetic profiles.[4][5] Its weak basicity and potential for hydrogen bonding can improve aqueous solubility and oral bioavailability.[4] The piperidine ring, another cornerstone of drug design, provides a rigid and defined geometry for the attachment of various substituents, allowing for the precise orientation of pharmacophoric elements.[3][6] The specific linkage and methylation pattern of 4-Methyl-2-(piperidin-4-yl)morpholine creates a unique scaffold with distinct steric and electronic properties, offering researchers a powerful tool to fine-tune the biological activity and selectivity of their compounds.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 4-Methyl-2-(piperidin-4-yl)morpholine as a chemical building block. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. The following sections will delve into the physicochemical properties of this compound and present detailed, field-proven protocols for its application in key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis. The properties of the parent scaffold, 4-(piperidin-4-yl)morpholine, are well-documented and provide a strong foundation for understanding its methylated derivative.

PropertyValueReference
Molecular Formula C9H18N2O (for 4-(piperidin-4-yl)morpholine)[7][8]
Molecular Weight 170.25 g/mol (for 4-(piperidin-4-yl)morpholine)[7][8]
Appearance Solid[9]
Melting Point 40-46 °C[9]
Boiling Point 100-115 °C at 0.15-0.20 mmHg[10]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 3[8]

Handling and Storage: 4-Methyl-2-(piperidin-4-yl)morpholine is expected to be a stable compound under standard laboratory conditions.[9] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It may cause skin and eye irritation.[9][11]

Application Notes: Strategic Incorporation in Synthesis

The synthetic utility of 4-Methyl-2-(piperidin-4-yl)morpholine stems from the reactivity of the secondary amine on the piperidine ring. This functional group serves as a versatile handle for a variety of chemical transformations, allowing for its seamless integration into larger, more complex molecules. The following application notes highlight key synthetic strategies where this building block can be effectively employed.

Amide Coupling: Forging Robust Linkages

Amide bond formation is one ofthe most fundamental and widely utilized reactions in medicinal chemistry. The secondary amine of 4-Methyl-2-(piperidin-4-yl)morpholine can readily participate in amide coupling reactions with a wide range of carboxylic acids, acyl chlorides, and activated esters. This allows for the introduction of the morpholine-piperidine scaffold into peptide backbones, as well as for the synthesis of small molecule inhibitors where an amide linkage is a key structural feature.

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Common and effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole).

Reductive Amination: Building Complex Amines

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[12] The secondary amine of 4-Methyl-2-(piperidin-4-yl)morpholine can be reacted with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN). STAB is often preferred due to its mildness and selectivity. This reaction is instrumental in building out the molecular complexity from the piperidine nitrogen, connecting the scaffold to various aryl, heteroaryl, or alkyl groups.

Nucleophilic Aromatic Substitution (SNAr): Accessing Arylated Scaffolds

The secondary amine of 4-Methyl-2-(piperidin-4-yl)morpholine can act as a nucleophile in SNAr reactions with electron-deficient aromatic or heteroaromatic systems. This allows for the direct attachment of the morpholine-piperidine moiety to a wide range of aromatic rings, a common motif in many kinase inhibitors and other targeted therapies. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Experimental Protocols

The following protocols are provided as representative examples of how to utilize 4-Methyl-2-(piperidin-4-yl)morpholine in common synthetic transformations. These should be considered as starting points and may require optimization based on the specific substrate and desired product.

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol describes a general procedure for the amide coupling of 4-Methyl-2-(piperidin-4-yl)morpholine with a generic carboxylic acid using HATU as the coupling agent.

Diagram of the Experimental Workflow:

AmideCoupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Carboxylic Acid, 4-Methyl-2-(piperidin-4-yl)morpholine, HATU, and DIPEA in DMF stir Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for Amide Coupling.

Reagents and Equipment:

  • 4-Methyl-2-(piperidin-4-yl)morpholine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add 4-Methyl-2-(piperidin-4-yl)morpholine (1.0 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Finally, add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the reductive amination of 4-Methyl-2-(piperidin-4-yl)morpholine with an aldehyde using sodium triacetoxyborohydride.

Diagram of the Signaling Pathway (Reaction Mechanism):

ReductiveAmination_Mechanism amine 4-Methyl-2-(piperidin-4-yl)morpholine iminium Iminium Ion Intermediate amine->iminium + Aldehyde, -H2O aldehyde Aldehyde (R-CHO) aldehyde->iminium product Tertiary Amine Product iminium->product + STAB stab Sodium Triacetoxyborohydride (STAB) stab->product SNAr_Logic cluster_start cluster_conditions start Starting Materials conditions Reaction Conditions product Desired Product start->product SNAr Reaction conditions->product amine 4-Methyl-2-(piperidin-4-yl)morpholine heteroaryl Electron-Deficient Heteroaryl Chloride base Base (e.g., K2CO3) solvent Polar Aprotic Solvent (e.g., DMF, DMSO) temperature Elevated Temperature

Sources

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of 4-Methyl-2-(piperidin-4-yl)morpholine by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Abstract The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development.[1] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides unparalleled se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development.[1] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides unparalleled sensitivity and structural information for small molecules.[2] This application note presents a detailed guide to the predicted fragmentation patterns of 4-Methyl-2-(piperidin-4-yl)morpholine, a heterocyclic compound featuring both piperidine and N-methylmorpholine scaffolds. We outline the theoretical basis for its fragmentation under positive-mode electrospray ionization (ESI) and collision-induced dissociation (CID), provide a detailed protocol for its analysis, and offer a predictive framework for identifying this and structurally related compounds.

Introduction

4-Methyl-2-(piperidin-4-yl)morpholine is a saturated heterocyclic compound containing two key pharmacophoric motifs: a piperidine ring and a morpholine ring. While the piperidine moiety is a ubiquitous structural feature in many pharmaceuticals, the combined system presents a unique analytical challenge.[3] Accurate structural confirmation and impurity profiling are critical during drug development, necessitating a thorough understanding of the molecule's behavior under mass spectrometric analysis.

This guide is designed for researchers and drug development professionals. It provides a predictive analysis of the fragmentation pathways based on established chemical principles of ion activation. The methodologies described herein are foundational for developing robust analytical methods for compound identification, metabolite profiling, and quality control.

Principle of Analysis: ESI and CID

To analyze 4-Methyl-2-(piperidin-4-yl)morpholine, we employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The process begins with electrospray ionization (ESI), a soft ionization technique that generates intact protonated molecules in the gas phase with minimal initial fragmentation.[4] Given the presence of two basic nitrogen atoms (one secondary amine in the piperidine ring and one tertiary amine in the morpholine ring), the molecule is readily protonated in positive ion mode, forming the precursor ion, [M+H]⁺.

The protonated precursor ions are then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). In this process, the ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, which induces fragmentation.[5] The resulting product ions are then mass-analyzed, generating a fragmentation spectrum (MS/MS) that serves as a structural fingerprint of the molecule. The fragmentation patterns are dictated by the weakest bonds and the stability of the resulting fragment ions.[6]

Predicted Fragmentation Pathways

The structure of 4-Methyl-2-(piperidin-4-yl)morpholine (C₁₀H₂₀N₂O) has a calculated monoisotopic mass of 184.1576 Da. The protonated precursor ion, [M+H]⁺, will therefore have an m/z of 185.1648 .

The protonation is expected to occur preferentially on the more basic tertiary nitrogen of the N-methylmorpholine ring. The subsequent fragmentation upon CID is predicted to follow several key pathways initiated by bond cleavages alpha to the charged nitrogen center and at the junction of the two heterocyclic rings.

Key Fragmentation Pathways:
  • Cleavage of the C-C bond between the rings: This is predicted to be a dominant fragmentation route, leading to the separation of the morpholine and piperidine moieties. This can result in two primary fragment families depending on which fragment retains the charge.

  • Ring Opening of the Piperidine Moiety: Alpha-cleavage adjacent to the piperidine nitrogen is a characteristic fragmentation pathway for such structures, leading to the formation of a stable iminium ion.[3]

  • Ring Fission of the Morpholine Moiety: The protonated morpholine ring can undergo cleavage, often initiated by the charged nitrogen, leading to characteristic neutral losses.

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_main Predicted Fragmentation of 4-Methyl-2-(piperidin-4-yl)morpholine M [M+H]⁺ m/z = 185.1648 F1 Fragment A m/z = 114.1021 M->F1 - C₅H₉N (Piperidine radical) F2 Fragment B m/z = 84.0813 M->F2 - C₅H₉NO (Methylmorpholine radical) F3 Fragment C m/z = 100.0762 M->F3 - C₅H₁₁N (Piperidine ring opening) F4 Fragment D m/z = 86.0969 F3->F4 - CH₂ G cluster_workflow LC-MS/MS Analytical Workflow Prep Sample Preparation LC LC Separation Prep->LC ESI ESI Ionization ([M+H]⁺ Formation) LC->ESI MS1 MS1 Analysis (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis & Interpretation MS2->Data

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yields for 4-Methyl-2-(piperidin-4-yl)morpholine synthesis

Welcome to the technical support center for the synthesis of 4-Methyl-2-(piperidin-4-yl)morpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(piperidin-4-yl)morpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we will dissect the synthetic process, address common challenges, and provide robust, field-proven protocols to help you optimize your reaction yields and product purity.

Synthetic Strategy Overview

The synthesis of 4-Methyl-2-(piperidin-4-yl)morpholine is most effectively approached as a multi-step sequence rather than a one-pot reaction. This strategy provides greater control over selectivity and minimizes the formation of complex side products. The most logical and widely applicable pathway involves two primary stages:

  • Formation of the Core Scaffold: Synthesis of the intermediate, 2-(piperidin-4-yl)morpholine, via reductive amination. This typically involves the reaction of a morpholine precursor with a protected 4-piperidone, followed by deprotection.

  • N-Methylation: Selective methylation of the piperidine nitrogen to yield the final target compound.

This strategic disconnection allows for purification at intermediate stages, ensuring high-purity starting material for the final methylation step, which is critical for achieving a high overall yield.

Synthetic_Pathway Start N-Boc-4-piperidone + Morpholine ReductiveAmination Step 1: Reductive Amination (e.g., NaBH(OAc)₃) Start->ReductiveAmination Formation of C-N bond Intermediate_Protected N-Boc-2-(piperidin-4-yl)morpholine ReductiveAmination->Intermediate_Protected Deprotection Step 2: Boc Deprotection (e.g., TFA or HCl) Intermediate_Protected->Deprotection Removal of protecting group Intermediate_Core 2-(Piperidin-4-yl)morpholine Deprotection->Intermediate_Core Methylation Step 3: N-Methylation (Eschweiler-Clarke) Intermediate_Core->Methylation Selective methylation FinalProduct 4-Methyl-2-(piperidin-4-yl)morpholine Methylation->FinalProduct

Caption: Overall synthetic workflow for 4-Methyl-2-(piperidin-4-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: Why is a multi-step synthesis involving a protecting group necessary?

A1: A multi-step approach is crucial for controlling selectivity. Both morpholine and piperidine have secondary amine functionalities. Attempting a direct, one-pot synthesis without protecting groups would lead to a complex mixture of products, including self-condensation of starting materials and undesired N-alkylation on the morpholine nitrogen. Using a protecting group, such as tert-butyloxycarbonyl (Boc) on the 4-piperidone, ensures that the reductive amination occurs specifically at the piperidine nitrogen.[1] This protecting group can then be cleanly removed before the final, selective N-methylation step.

Q2: What are the most critical parameters to control during the reductive amination step?

A2: The success of the reductive amination hinges on the efficient formation of the iminium ion intermediate and its subsequent reduction. The most critical parameters are:

  • pH: Imine/iminium ion formation is acid-catalyzed. A slightly acidic environment (pH 4-6) is optimal to protonate the carbonyl, making it more electrophilic, without excessively protonating the amine nucleophile into its non-reactive ammonium salt form.[2][3] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as the reagent itself and its byproducts can help maintain a suitable pH.[4]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent for one-pot reductive aminations. It is mild enough that it will not readily reduce the starting ketone/aldehyde but is highly effective at reducing the intermediate iminium ion.[4] This selectivity minimizes the formation of the corresponding alcohol as a side product.

  • Solvent and Water Content: The reaction should be carried out in an anhydrous solvent (like dichloromethane or 1,2-dichloroethane) to favor the formation of the imine by Le Châtelier's principle (the reaction generates water).[4]

Q3: What are the primary safety concerns when performing this synthesis?

A3: Standard laboratory safety protocols should always be followed. Specific hazards include:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and will release flammable hydrogen gas upon contact with water. It should be handled under an inert atmosphere if possible and quenched carefully.

  • Formaldehyde (for N-methylation): Formaldehyde is a known carcinogen and sensitizer. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acid/Base Handling: The deprotection step often uses strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while workups may involve strong bases. Both are corrosive and require careful handling.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Part 1: Reductive Amination & Deprotection

Problem: My reductive amination reaction shows low yield or stalls, with significant unreacted N-Boc-4-piperidone remaining.

This is a common issue often related to inefficient imine/iminium ion formation.

  • Plausible Cause 1: Suboptimal pH. The reaction medium may not be sufficiently acidic to catalyze imine formation effectively.

    • Solution: Add a catalytic amount (5-10 mol%) of acetic acid to the reaction mixture. This can significantly accelerate the reaction, especially with less reactive ketones.[4] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting ketone.

  • Plausible Cause 2: Inactive Reducing Agent. The sodium triacetoxyborohydride may have degraded due to improper storage and exposure to moisture.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ or one that has been stored in a desiccator. To test the activity of a similar reducing agent like NaBH₄, you can perform a quick control reaction on a simple ketone like acetone and monitor its reduction to isopropanol.[5]

  • Plausible Cause 3: Steric Hindrance. While not extreme in this case, steric factors can slow the reaction.

    • Solution: Increase the reaction time and/or gently heat the reaction to 35-40°C. Reductive aminations are often run at room temperature but may require mild heating for full conversion.

Troubleshooting_Low_Yield Start Low Yield in Reductive Amination? Check_pH Is pH optimal (4-6)? Start->Check_pH Check_Reagent Is reducing agent active? Check_pH->Check_Reagent Yes Action_pH Add catalytic Acetic Acid Check_pH->Action_pH No Check_Conditions Are time/temp sufficient? Check_Reagent->Check_Conditions Yes Action_Reagent Use fresh NaBH(OAc)₃ Check_Reagent->Action_Reagent No Action_Conditions Increase reaction time or apply gentle heat (40°C) Check_Conditions->Action_Conditions No Success Yield Improved Action_pH->Success Action_Reagent->Success Action_Conditions->Success

Caption: Decision tree for troubleshooting low yield in reductive amination.

Problem: I am observing a significant amount of N-Boc-4-hydroxypiperidine as a side product.

This indicates that the reducing agent is reducing the starting ketone before it can form an imine with morpholine.

  • Plausible Cause: Incorrect Order of Addition or Reactive Reducing Agent. If a more powerful reducing agent like sodium borohydride (NaBH₄) is used, or if the NaBH(OAc)₃ is added before imine formation has had a chance to occur, direct reduction of the ketone is likely.

    • Solution: Ensure you are using NaBH(OAc)₃. Pre-stir the ketone and amine in the solvent for 30-60 minutes before adding the reducing agent. This allows the imine/iminium equilibrium to be established.[3] Add the NaBH(OAc)₃ portion-wise to control the reaction rate.

Problem: After Boc-deprotection, I have difficulty isolating the 2-(piperidin-4-yl)morpholine product from the aqueous workup.

The deprotected product is a diamine, which can be highly water-soluble, especially in its protonated (salt) form.[6]

  • Plausible Cause: Product remains in the aqueous layer.

    • Solution 1: Adjust pH. Before extraction, basify the aqueous layer to a high pH (>12) using 2-4M NaOH or K₂CO₃. This ensures the product is in its free-base form, which is more soluble in organic solvents.

    • Solution 2: Salting Out. Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can significantly improve extraction efficiency for polar amines.

    • Solution 3: Use a more polar solvent. If extractions with dichloromethane or ethyl acetate are failing, try a solvent mixture containing isopropanol or n-butanol (e.g., DCM/isopropanol 9:1).

Part 2: N-Methylation

Problem: My N-methylation reaction is incomplete, leaving unreacted 2-(piperidin-4-yl)morpholine.

  • Plausible Cause (Eschweiler-Clarke): Insufficient equivalents of formaldehyde or formic acid.

    • Solution: The Eschweiler-Clarke reaction relies on formic acid to reduce the imine formed between the amine and formaldehyde.[7] Ensure you are using a sufficient excess of both reagents (typically 2-3 equivalents of each). The reaction often requires heating to 80-100°C for several hours to go to completion.

Problem: I am seeing a significant side product corresponding to a quaternary ammonium salt.

This is a classic case of over-alkylation and is more common when using direct alkylating agents like methyl iodide.

  • Plausible Cause: Highly reactive alkylating agent. Methyl iodide is highly reactive and can lead to a second methylation of the desired tertiary amine product.[2][8]

    • Solution 1: Switch to Eschweiler-Clarke Methylation. This is the most robust solution. The mechanism of the Eschweiler-Clarke reaction inherently prevents over-methylation, making it the superior method for this transformation.[7]

    • Solution 2: Control Stoichiometry (if using MeI). If you must use methyl iodide, use it as the limiting reagent (e.g., 0.95 equivalents) and slowly add it to the reaction mixture at a low temperature (0°C). This will likely result in an incomplete reaction but will minimize the formation of the quaternary salt. The product will then need to be carefully purified from the unreacted starting material.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate
  • Setup: To a 250 mL round-bottom flask, add N-tert-butoxycarbonyl-4-piperidone (10.0 g, 50.2 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Add morpholine (4.81 g, 55.2 mmol, 1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (15.9 g, 75.3 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently effervesce.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir vigorously for 20 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to obtain the title compound as a white solid.[1]

Protocol 2: Deprotection to yield 2-(Piperidin-4-yl)morpholine
  • Setup: Dissolve the product from Protocol 1 (e.g., 10.0 g, 37.0 mmol) in DCM (50 mL) in a 250 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (28.5 mL, 370 mmol, 10.0 eq).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2-4 hours, until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Isolation: Dissolve the oily residue in water (50 mL) and cool in an ice bath. Carefully basify the solution to pH > 12 with 4M NaOH solution.

  • Extraction: Extract the aqueous layer with DCM (4 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.

Protocol 3: N-methylation via Eschweiler-Clarke Reaction
  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add the crude 2-(piperidin-4-yl)morpholine (e.g., 6.3 g, 37.0 mmol, 1.0 eq).

  • Reagent Addition: Add formic acid (98%, 4.2 mL, 111 mmol, 3.0 eq), followed by aqueous formaldehyde (37% w/w, 8.2 mL, 111 mmol, 3.0 eq).

  • Reaction: Heat the reaction mixture to 90-100°C and reflux for 4-6 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the mixture to room temperature and carefully add it to a beaker containing ice. Basify the solution to pH > 12 with 4M NaOH.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure 4-Methyl-2-(piperidin-4-yl)morpholine.

Data Summary Table

StepKey ReagentsEquivalents (Typical)SolventTemperature (°C)Time (h)Typical Yield (%)
1. Reductive Amination N-Boc-4-piperidone, Morpholine, NaBH(OAc)₃1.0 / 1.1 / 1.5DCM20-2512-1880-90
2. Boc Deprotection Boc-protected intermediate, TFA1.0 / 10.0DCM20-252-4>95 (crude)
3. N-Methylation Deprotected amine, HCOOH, CH₂O1.0 / 3.0 / 3.0None90-1004-675-85

References

  • . ACS Pharmacology & Translational Science.

  • . PMC.

  • . Benchchem.

  • . MDPI.

  • . Google Patents.

  • . Chemical Review and Letters.

  • . Google Patents.

  • . Guidechem.

  • . The Journal of Organic Chemistry.

  • . PMC.

  • . Benchchem.

  • . Benchchem.

  • . ResearchGate.

  • . Benchchem.

  • . Master Organic Chemistry.

  • . MDPI.

  • . PMC.

  • . PMC.

  • . Thieme Connect.

  • . ResearchGate.

  • . The Journal of Organic Chemistry.

  • . University of Groningen Research Portal.

  • . ECHEMI.

  • . PubChem.

  • . Benchchem.

  • . Benchchem.

  • . PMC.

Sources

Optimization

troubleshooting solubility issues of 4-Methyl-2-(piperidin-4-yl)morpholine in organic solvents

Welcome to the technical support center for 4-Methyl-2-(piperidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methyl-2-(piperidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. By understanding the molecule's physicochemical properties and applying systematic troubleshooting, you can ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Physicochemical Properties

4-Methyl-2-(piperidin-4-yl)morpholine is a bicyclic heterocyclic amine. Its structure, featuring both a tertiary amine (N-methylmorpholine) and a secondary amine (piperidine), dictates its solubility behavior. These basic nitrogen centers mean that the molecule's protonation state, and thus its solubility, is highly dependent on the pH of the medium.

While extensive experimental data for this specific molecule is not publicly available, we can infer its properties from its constituent parts and data from similar compounds.

Table 1: Physicochemical Properties of 4-(Piperidin-4-yl)morpholine (a close analog)

PropertyValue / PredictionSource / Note
Molecular FormulaC9H18N2O[1]
Molecular Weight170.25 g/mol [2][1][3]
AppearanceColorless to off-white solid[4]
Melting Point40-43 °C[4]
Boiling Point100-115 °C (at 0.15-0.20 mmHg)[4]
Predicted pKa10.21 ± 0.10[4]
Predicted LogP< 0.3[4][5]
Water Solubility213 mg/L (at 20°C, pH 11.9-12.2)[5]

The low LogP value (<0.3) suggests that the molecule is relatively polar, and the predicted high pKa (10.21) indicates it is a strong base.[4][5] This combination is key to understanding its solubility: in its neutral (free-base) form, it will favor less polar organic solvents, while in its protonated (salt) form, it will be more soluble in polar protic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Methyl-2-(piperidin-4-yl)morpholine not dissolving in my chosen organic solvent?

A1: Solubility issues typically arise from a mismatch between the polarity of the solute (your compound) and the solvent. Given its polar nature (LogP < 0.3), the compound may struggle to dissolve in very non-polar solvents like hexane or toluene.[4][5] Conversely, in highly polar solvents, its solubility can be limited by strong crystal lattice energy if it is in a solid state. The most common cause, however, is the compound's protonation state. Trace amounts of acid or base in your solvent or on your glassware can alter the molecule's charge, drastically changing its solubility profile.

Q2: How does pH or the presence of acidic/basic impurities affect solubility in organic solvents?

A2: The two nitrogen atoms in the molecule are basic and can be protonated by acids. The secondary amine on the piperidine ring is the more basic site.

  • In the presence of acid: The molecule becomes a positively charged salt (a cation). This salt form is significantly more polar than the neutral free-base. Consequently, its solubility will decrease in non-polar to moderately polar aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and increase in polar protic solvents (e.g., Methanol (MeOH), Ethanol (EtOH)).

  • In the presence of base: The molecule will remain in its neutral, free-base form. This form is less polar and will exhibit higher solubility in a broader range of organic solvents, particularly those with low to moderate polarity like DCM, Chloroform, and Ethyl Acetate.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gently heating the mixture can often increase the rate of dissolution and the saturation point. However, exercise caution. Some organic compounds can decompose at elevated temperatures. A safety data sheet for a similar compound, 4-(Piperidin-4-yl)morpholine, notes decomposition at approximately 250°C.[5] It is recommended to use a warm water bath (e.g., 40-50°C) and monitor for any color change, which could indicate degradation. Always perform this in a well-ventilated fume hood.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing poor solubility, follow this logical workflow to diagnose and solve the issue.

Diagram: Troubleshooting Workflow for Solubility Issues

G start Solubility Issue Encountered solvent_type What is the solvent type? start->solvent_type nonpolar Non-Polar (e.g., Hexane, Toluene) solvent_type->nonpolar polar_aprotic Polar Aprotic (e.g., DCM, THF, EtOAc) solvent_type->polar_aprotic polar_protic Polar Protic (e.g., MeOH, EtOH) solvent_type->polar_protic action1 Increase Polarity: Try DCM or EtOAc nonpolar->action1 action4 Use Physical Methods: Vortex, Sonicate, Gentle Heat polar_aprotic->action4 action5 Form a Salt: Add 1-2 eq. of acid (e.g., HCl in Dioxane) (See Protocol 3) polar_protic->action5 success Success: Soluble action1->success fail Still Insoluble action1->fail action2 Ensure Free-Base: Add 1 eq. of non-nucleophilic base (e.g., DIPEA, Et3N) action2->success action3 Try Co-Solvent: Titrate in MeOH or DMSO. (See Protocol 2) action3->success fail_pa2 fail_pa2 action3->fail_pa2 Still Insoluble action4->success fail_pa fail_pa action4->fail_pa Still Insoluble action5->success fail->action2 fail_pa->action3 fail_pa2->action5

Caption: A decision tree for troubleshooting solubility.

Issue 1: Poor solubility in non-polar solvents (e.g., Hexanes, Toluene)
  • Causality: The compound is inherently polar due to the two nitrogen atoms and the oxygen atom. It is unlikely to be highly soluble in very non-polar solvents.

  • Solution:

    • Switch Solvents: The most practical solution is to use a more polar solvent. Dichloromethane (DCM) or ethyl acetate are good starting points.

    • Ensure Free-Base Form: If you must use a less polar solvent, ensure the compound is in its free-base form. Any acidic residue can protonate the compound, making it a salt and drastically reducing its solubility in non-polar media. Consider a liquid-liquid extraction of the compound from a basic aqueous solution (e.g., pH 11-12) into your desired organic solvent to isolate the neutral form.

Issue 2: Poor solubility in polar aprotic solvents (e.g., DCM, THF, Acetonitrile)
  • Causality: This is a common scenario. While the polarity matches reasonably well, the energy required to break the compound's crystal lattice might be too high for the solvent to overcome alone. The compound may also be in a partially protonated state from atmospheric CO2 or other impurities.

  • Solutions (in order of application):

    • Physical Agitation: First, attempt vigorous vortexing and sonication. These methods introduce energy to break apart solid particles and increase the surface area available for solvation.

    • Gentle Heating: As mentioned in the FAQ, warming the mixture to 40-50°C can significantly help.

    • Co-Solvent Addition: This is a highly effective technique.[6][7] Using a small amount of a more polar, miscible co-solvent can disrupt crystal packing and improve solvation. See Protocol 2 for a detailed method.

Issue 3: Cloudy solution or precipitation in polar protic solvents (e.g., MeOH, EtOH)
  • Causality: This can be counterintuitive. The issue often arises because the compound is in its free-base form, which has limited solubility in highly polar protic solvents. It may also be due to the "common ion effect" if the solvent contains impurities.

  • Solution:

    • pH Adjustment (Salt Formation): Convert the free-base to its salt form.[8][9] Adding a stoichiometric equivalent of a strong acid (like HCl) will create the hydrochloride salt, which is an ionic compound. This salt will be significantly more soluble in polar protic solvents like methanol and ethanol. See Protocol 3 for a detailed method.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps you quickly identify a suitable solvent system at a small scale.

  • Preparation: Dispense 1-2 mg of 4-Methyl-2-(piperidin-4-yl)morpholine into several small, labeled vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials).

  • Solvent Addition: To each vial, add 100 µL of a different test solvent. Cover a range of polarities.

  • Agitation: Cap the vials securely and vortex at maximum speed for 1 minute.

  • Observation: Observe each vial for dissolution. Note if the solid is fully dissolved, partially dissolved, or remains a suspension.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the same solvent (total volume 200 µL) and repeat step 3. Continue this process up to a total volume of 1 mL.

  • Analysis: The solvent that dissolves the compound in the smallest volume is the best candidate.

Table 2: Suggested Solvents for Screening

Solvent ClassSolvent ExamplePolarity IndexNotes
Non-PolarToluene2.4Good for assessing free-base solubility.
Aprotic, Low PolarityDiethyl Ether2.8Use with caution due to volatility.
Aprotic, Mid PolarityDichloromethane (DCM)3.1A versatile and common starting point.
Aprotic, Mid PolarityTetrahydrofuran (THF)4.0Good for many organic compounds.
Aprotic, PolarAcetonitrile (ACN)5.8Highly polar aprotic solvent.
Protic, PolarMethanol (MeOH)5.1Excellent for polar compounds and salts.
Aprotic, Highly PolarDimethyl Sulfoxide (DMSO)7.2A very strong solvent, but can be difficult to remove.
Protocol 2: Improving Solubility with a Co-Solvent

This protocol is ideal for when your compound is sparingly soluble in a primary solvent like DCM.

  • Suspension: Create a suspension of your compound in the primary solvent (e.g., 10 mg in 1 mL of DCM).

  • Titration: While vortexing or stirring the suspension, add a co-solvent (e.g., Methanol or DMSO) dropwise from a pipette.

  • Observation: Continue adding the co-solvent slowly until the solution becomes clear.

  • Quantification: Note the approximate ratio of primary solvent to co-solvent required for dissolution (e.g., 10:1 DCM:MeOH). This ratio can be used to prepare a pre-mixed solvent system for future experiments.

Protocol 3: pH Modification for Solubility Enhancement (Salt Formation)

Use this protocol to improve solubility in polar protic solvents like ethanol.

  • Suspension: Suspend the compound (e.g., 17 mg, 0.1 mmol) in the desired volume of the protic solvent (e.g., 1 mL of Ethanol).

  • Acid Addition: Obtain a stock solution of acid in a compatible solvent (e.g., 2M HCl in Dioxane or Diethyl Ether). Caution: Handle strong acids in a fume hood with appropriate PPE.

  • Stoichiometric Addition: Slowly add 1.0 to 1.1 equivalents of the acid solution to the stirred suspension. For this example, you would add 50-55 µL of a 2M HCl solution.

  • Dissolution: Stir the mixture at room temperature. The formation of the hydrochloride salt should result in the solid dissolving to form a clear solution. Gentle warming can be applied if needed.

References

  • AK Scientific, Inc. 4-Morpholino piperidine Safety Data Sheet.

  • PubChem. 4-Morpholinopiperidine | C9H18N2O. National Center for Biotechnology Information.

  • ECHEMI. 4-(Piperidin-4-yl)morpholine SDS, 53617-35-9 Safety Data Sheets.

  • Sigma-Aldrich. 4-Morpholinopiperidine 98.

  • PharmaCompass.com. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects.

  • ChemicalBook. 4-Morpholinopiperidine | 53617-35-9.

  • Chemistry LibreTexts. Heterocyclic Amines. (2025).

  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. (2022).

  • Journal of Applied Pharmaceutical Science. Solubility enhancement techniques: A comprehensive review. (2023).

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

  • MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.

  • Journal of Drug Delivery and Therapeutics. Strategies for improving hydrophobic drugs solubility and bioavailability. (2020).

  • ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022).

  • Hindawi. Drug Solubility: Importance and Enhancement Techniques. (2012).

  • Wikipedia. Piperidine.

  • PubChemLite. 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride (C11H22N2O).

  • ResearchGate. Effect of Solvent, Base, and Secondary Amines on the Synthesis of 3a a , 5a, b and 5b b.

  • ResearchGate. (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications.

  • ACS Publications. Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. (2024).

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (2018).

  • NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Byproduct Reduction in 4-Methyl-2-(piperidin-4-yl)morpholine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Synthesizing complex saturated heterocycles like 4-Methyl-2-(piperidin-4-yl)morpholine requires precise control over regioselectivity and chemoselectivity.

This guide dissects the causality behind byproduct formation—specifically during epoxide opening, intramolecular cyclization, and deprotection—and provides self-validating protocols to ensure high-fidelity outcomes.

I. Synthetic Workflow & Mechanistic Pathways

To effectively troubleshoot, we must first map the synthetic trajectory. The most robust route to 4-Methyl-2-(piperidin-4-yl)morpholine involves the nucleophilic opening of 1-Boc-4-oxiranylpiperidine with 2-(methylamino)ethanol, followed by intramolecular cyclization and subsequent Boc-deprotection [1].

Workflow A 1-Boc-4-oxiranylpiperidine (Epoxide) B Regioselective Ring Opening A->B C Amino Diol Intermediate B->C + 2-(methylamino)ethanol D Intramolecular Cyclization C->D E Boc-Protected Morpholine D->E SN2 Closure F Cation-Scavenged Deprotection E->F G 4-Methyl-2-(piperidin-4-yl) morpholine F->G HCl or TFA

Caption: General synthetic workflow for 4-Methyl-2-(piperidin-4-yl)morpholine preparation.

II. Quantitative Byproduct Analysis

Understanding where mass is lost is critical. The table below summarizes the most common byproducts encountered in this synthesis, their mechanistic origins, and the optimized conditions required to suppress them.

Reaction StagePrimary ByproductMechanistic CausalityTypical Yield LossOptimized Condition
Epoxide Opening Regioisomer (Attack at C2)Poor steric differentiation between epoxide carbons during nucleophilic attack.25–40%LiClO₄ catalysis in EtOH, 60°C
Cyclization Alkene (Elimination)E2 elimination competing with SN2 displacement during primary alcohol activation.15–30%Mitsunobu conditions (DIAD/PPh₃), 0°C
Cyclization Intermolecular DimerHigh substrate concentration favoring intermolecular over intramolecular reactions.10–20%High dilution (0.05 M) in THF
Deprotection N-tert-butylated producttert-butyl cation trapping by the newly freed secondary amine.5–15%TFA/DCM with 5% TIPS (scavenger)
III. Troubleshooting FAQs
Q1: Why am I seeing a 30-40% yield of a structural isomer during the initial epoxide opening?

Causality: The opening of 1-Boc-4-oxiranylpiperidine with 2-(methylamino)ethanol can occur at either the less hindered terminal carbon or the more substituted internal carbon. Under purely thermal conditions, the steric differentiation is often insufficient, leading to a mixture of regioisomeric amino diols. Solution: Shift the reaction from steric control to electronic control by utilizing a mild Lewis acid. The addition of Lithium Perchlorate (LiClO₄) coordinates the epoxide oxygen, stabilizing the transition state and heavily favoring nucleophilic attack at the less hindered terminal carbon [1].

Q2: During the cyclization step, my LC-MS shows a significant M-18 mass peak (dehydration) instead of the morpholine ring. How do I prevent this?

Causality: If you are using standard sulfonyl chlorides (like TsCl or MsCl) with a base to activate the primary alcohol for ring closure, the secondary alcohol can also be inadvertently activated, or the activated primary alcohol can undergo E2 elimination to form an alkene (M-18) rather than the desired intramolecular SN2 substitution [2]. Solution: Abandon sulfonyl chlorides in favor of Mitsunobu conditions. The combination of Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) selectively activates the primary alcohol under neutral, mild conditions, completely suppressing E2 elimination pathways [3].

Pathways Diol Amino Diol Intermediate Act Activated Intermediate (O-Phosphonium) Diol->Act DIAD / PPh3 Target Target Morpholine (Intramolecular SN2) Act->Target Desired Pathway (Dilute Conditions) Byprod1 Elimination Byproduct (Alkene / M-18) Act->Byprod1 Thermal Stress / Strong Base Byprod2 Intermolecular Dimer (Mass Doubling) Act->Byprod2 High Concentration (>0.2 M)

Caption: Mechanistic pathways showing desired cyclization versus common byproduct formation.

Q3: The final Boc-deprotection yields a complex mixture with tert-butylated impurities. How can I clean this up?

Causality: Acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. If not immediately quenched, this cation acts as an electrophile and alkylates the newly exposed secondary amine of the piperidine ring, leading to over-alkylated byproducts [4]. Solution: Do not rely on solvent alone to dissipate the cation. Incorporate a nucleophilic scavenger. Adding 5% Triisopropylsilane (TIPS) or anisole to your TFA/DCM deprotection cocktail will permanently trap the tert-butyl cation, preserving the integrity of the secondary amine.

IV. Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, it is caught immediately before downstream contamination occurs.

Protocol A: Regioselective Epoxide Opening
  • Preparation: Dissolve 1-Boc-4-oxiranylpiperidine (1.0 eq) in anhydrous ethanol (0.2 M).

  • Catalysis: Add anhydrous LiClO₄ (0.5 eq) and stir for 10 minutes at room temperature to allow pre-coordination.

  • Addition: Add 2-(methylamino)ethanol (1.2 eq) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 12 hours.

  • Validation Checkpoint: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The starting material (Rf ~0.8) should be completely consumed, replaced by a single highly polar spot (Rf ~0.2) corresponding to the amino diol. If two closely eluting polar spots appear, regioselectivity was compromised; verify LiClO₄ anhydrous state.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Intramolecular Mitsunobu Cyclization
  • Preparation: Dissolve the crude amino diol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF at a high dilution of 0.05 M (critical to prevent dimerization).

  • Cooling: Cool the reaction vessel to 0°C under an inert argon atmosphere.

  • Activation: Add DIAD (1.5 eq) dropwise over 30 minutes using a syringe pump. The slow addition ensures the concentration of the activated intermediate remains extremely low, favoring intramolecular SN2 over intermolecular dimerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Validation Checkpoint: LC-MS analysis must show the disappearance of the diol mass [M+H]⁺ and the appearance of the cyclized morpholine mass [M-18+H]⁺. The absence of an[2M+H]⁺ peak validates that the dilution factor was successful.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 4-methyl-2-(1-Boc-piperidin-4-yl)morpholine.

Protocol C: Controlled Boc-Deprotection
  • Preparation: Dissolve the Boc-protected morpholine in anhydrous DCM (0.1 M).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) to achieve a 5% v/v concentration.

  • Cleavage: Add Trifluoroacetic acid (TFA) equal to 20% of the total reaction volume. Stir at room temperature for 2 hours.

  • Validation Checkpoint: TLC (using iodine or dragendorff's reagent) should show complete conversion to a baseline spot.

  • Isolation: Concentrate the mixture to a viscous oil. Triturate with cold diethyl ether to precipitate the final product, 4-Methyl-2-(piperidin-4-yl)morpholine, as a TFA salt. Filter and dry under high vacuum.

V. References
  • Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives Journal of the American Chemical Society[Link]

  • Recent progress in the synthesis of morpholines Chemistry of Heterocyclic Compounds[Link]

  • Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives Radboud Repository[Link]

Optimization

Technical Support Center: Chromatographic Separation of 4-Methyl-2-(piperidin-4-yl)morpholine Enantiomers

Welcome to the dedicated support center for resolving the enantiomers of 4-Methyl-2-(piperidin-4-yl)morpholine. This guide is structured to provide researchers, scientists, and drug development professionals with in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for resolving the enantiomers of 4-Methyl-2-(piperidin-4-yl)morpholine. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into method development and troubleshooting for this challenging chiral separation. As a basic compound with multiple heteroatoms and a key stereocenter, achieving baseline resolution requires a nuanced understanding of chiral recognition mechanisms and chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What makes the enantiomeric separation of 4-Methyl-2-(piperidin-4-yl)morpholine challenging?

A: The difficulty arises from a combination of its structural features. As a secondary amine, the piperidine and morpholine rings are basic in nature. This can lead to strong, undesirable interactions with the acidic silanol groups present on the surface of silica-based chiral stationary phases (CSPs), often resulting in severe peak tailing. Furthermore, its polarity requires careful selection of the chromatographic mode and mobile phase to ensure adequate retention and selectivity.

Q2: Which chromatographic technique is the best starting point for this separation?

A: Supercritical Fluid Chromatography (SFC) is often the preferred technique for separating polar and basic compounds like this one. SFC utilizes supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, enabling faster separations and higher efficiency compared to HPLC. If SFC is unavailable, High-Performance Liquid Chromatography (HPLC) in Normal Phase (NP) or Polar Organic mode is the next best approach. Reversed-Phase (RP) HPLC can be attempted but is often more challenging for highly basic amines without specialized columns and mobile phases.

Q3: What type of Chiral Stationary Phase (CSP) is most likely to be successful?

A: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are the most versatile and successful for a broad range of chiral compounds, including amines. Immobilized versions of these phases (e.g., CHIRALPAK® IA, IB, IC) are highly recommended as they offer greater solvent compatibility, allowing for more robust method development and column cleaning procedures.

Q4: Do I need to derivatize the molecule before analysis?

A: For HPLC and SFC, derivatization is generally unnecessary and not recommended, as modern CSPs can resolve the native compound. For Gas Chromatography (GC), derivatization is mandatory. The high polarity and low volatility of the analyte prevent it from moving through a GC column. The primary and secondary amine groups must be derivatized, for example, with trifluoroacetic anhydride, to make the molecule sufficiently volatile for GC analysis.

Q5: My peaks are tailing significantly. How can I improve the peak shape?

A: Peak tailing for a basic compound like 4-Methyl-2-(piperidin-4-yl)morpholine is almost always due to secondary ionic interactions with the stationary phase support. The most effective solution is to add a small amount of a basic additive to your mobile phase. For Normal Phase HPLC and SFC, 0.1% to 0.2% diethylamine (DEA) or a similar amine is highly effective at masking the active sites on the silica surface, leading to symmetrical peaks.

Troubleshooting Guide: From Poor Resolution to Optimized Separation

This section addresses the most common issues encountered during method development in a "Symptom -> Cause -> Solution" format.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.0)

Poor resolution is the most common initial challenge in chiral method development. The workflow below provides a systematic approach to overcoming this issue.

G cluster_start Start: Poor Resolution (Rs < 1.0) cluster_csp Step 1: CSP Selection cluster_mobile_phase Step 2: Mobile Phase Optimization cluster_temp Step 3: Temperature Optimization cluster_end Outcome start Initial Method Shows Poor Resolution csp_screen Screen Complementary CSPs (e.g., Amylose vs. Cellulose derivatives) start->csp_screen resolution_check1 Resolution Improved? csp_screen->resolution_check1 change_alcohol Change Alcohol Modifier (Methanol -> Ethanol -> Isopropanol) resolution_check1->change_alcohol No optimized Optimized Method (Rs > 1.5) resolution_check1->optimized Yes resolution_check2 Resolution Improved? change_alcohol->resolution_check2 adjust_ratio Vary Modifier/Co-solvent % (e.g., 10% to 40% in SFC) resolution_check2->adjust_ratio No resolution_check2->optimized Yes vary_temp Screen Temperature (e.g., 15°C, 25°C, 40°C) adjust_ratio->vary_temp resolution_check3 Resolution Improved? vary_temp->resolution_check3 resolution_check3->optimized Yes redevelop Consider Alternative Technique (e.g., HPLC -> SFC) resolution_check3->redevelop No

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Actions:

  • Inappropriate CSP: The selection of the CSP is the most critical factor. If an amylose-based CSP (e.g., Chiralpak IA/AD) fails, screen a cellulose-based CSP (e.g., Chiralpak IB/OD) as their chiral recognition mechanisms are complementary.

  • Suboptimal Mobile Phase:

    • Modifier/Co-solvent Type: In NP-HPLC and SFC, the choice of alcohol modifier significantly impacts selectivity. Switching between methanol, ethanol, and isopropanol can dramatically alter the interactions between the analyte and the CSP.

    • Modifier/Co-solvent Concentration: Vary the percentage of the alcohol modifier. A lower percentage generally increases retention and can improve resolution, while a higher percentage reduces analysis time.

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral interaction. Lower temperatures often enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better resolution. However, the effect can be unpredictable, so screening a range from 10°C to 40°C is recommended.

Issue 2: Poor Peak Shape (Tailing or Fronting)

G

Caption: Troubleshooting workflow for poor peak shape.

Detailed Actions:

  • Secondary Silanol Interactions: This is the primary cause of tailing for basic analytes. The lone pair of electrons on the nitrogen atoms interacts strongly with acidic silanol groups on the silica surface. Adding a basic modifier like DEA competitively blocks these sites.

  • Column Contamination: Strongly retained impurities from previous injections can create active sites that lead to peak distortion. A robust column flushing and regeneration protocol is essential for maintaining column health and performance.

  • Column Overload: Injecting too much sample mass can lead to fronting or broadened peaks. Reduce the sample concentration or injection volume.

Experimental Protocols & Data

Protocol 1: Systematic CSP Screening for 4-Methyl-2-(piperidin-4-yl)morpholine

This protocol outlines an efficient screening process using four common immobilized polysaccharide columns.

  • Prepare Stock Solution: Dissolve the racemic sample in the initial mobile phase (or a compatible solvent like ethanol) to a concentration of 1.0 mg/mL. Filter through a 0.45 µm filter.

  • Equilibrate System: Sequentially install each column and equilibrate with its corresponding mobile phase for at least 20 column volumes.

  • Perform Injections: Inject 5 µL of the sample solution onto each column under the conditions specified in Table 1.

  • Evaluate Results: Analyze the chromatograms for any signs of separation. A partial separation (e.g., a "shoulder" on the peak) is a promising result that can be optimized further.

Table 1: Recommended Starting Conditions for CSP Screening

Chromatographic ModeColumn (Immobilized)Mobile PhaseFlow RateTemperature
SFC CHIRALPAK IA-3 / IB-3CO2/Methanol (80:20, v/v) + 0.1% DEA3.0 mL/min35°C
NP-HPLC CHIRALPAK IC-3 / ID-3n-Hexane/Ethanol (80:20, v/v) + 0.1% DEA1.0 mL/min25°C
RP-HPLC CHIRALPAK IG-3Acetonitrile/Ammonium Bicarbonate (20mM, pH 9) (50:50, v/v)0.5 mL/min25°C

Note: Conditions are starting points and may require optimization. Always consult the column manufacturer's instructions for specific operating limits.

Protocol 2: GC-MS Method after Derivatization

This protocol is for instances where GC is the only available technique or is required for specific applications like trace analysis.

  • Derivatization:

    • To 100 µL of a 1 mg/mL solution of the analyte in a non-protic solvent (e.g., Dichloromethane), add 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of Hexane.

  • GC-MS Analysis:

    • Column: A chiral GC column, such as one based on a cyclodextrin derivative (e.g., Beta-DEX™).

    • Injection: 1 µL, split injection.

    • Oven Program: Start at 100°C, ramp at 5°C/min to 220°C.

    • Carrier Gas: Helium.

    • Detection: Mass Spectrometer in Scan or SIM mode.

Protocol 3: Immobilized CSP Regeneration

If column performance degrades, this procedure can restore it. Warning: Only use these strong solvents on covalently immobilized CSPs.

  • Disconnect the column from the detector.

  • Flush the column with 10 column volumes of Isopropanol.

  • Flush with 10 column volumes of Tetrahydrofuran (THF).

  • Flush with 10 column volumes of Isopropanol to remove the THF.

  • Re-equilibrate the column with your mobile phase for at least 20 column volumes before use.

Conceptual Visualization: Chiral Recognition

The separation of enantiomers on a polysaccharide CSP is governed by the "three-point interaction" model. For a successful separation, one enantiomer must form a more stable transient complex with the CSP than the other. This differential stability arises from a combination of interactions.

G cluster_analyte Analyte: 4-Methyl-2-(piperidin-4-yl)morpholine cluster_csp Polysaccharide CSP analyte Enantiomer csp Chiral Groove h_bond_donor N-H Groups (Hydrogen Bond Donors) h_bond_acceptor Carbamate C=O (Hydrogen Bond Acceptors) h_bond_donor->h_bond_acceptor Hydrogen Bonding dipole C-O-C, C-N-C (Dipole Moments) pi_pi Phenyl Groups (π-π Interactions) dipole->pi_pi Dipole-Dipole / π-π Stacking steric Piperidine/Morpholine Rings (Steric Hindrance) steric_csp Polymer Backbone (Steric Fit/Inclusion) steric->steric_csp Steric/Inclusion Complexation

Caption: Key interactions in chiral recognition on a polysaccharide CSP.

References

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). Analytical Chemistry. [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. [Link]

  • Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25). ResearchGate. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14). The Journal of Organic Chemistry. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • What are the Reasons for Resolution Failure in HPLC? Chromatography Today. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BÜCHI Labortechnik AG. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc.org. [Link]

  • Analysis of Enantiomers in Products of Food Interest. (2019, March 21). MDPI. [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid
Troubleshooting

Technical Support Center: Advanced Purification of 4-Methyl-2-(piperidin-4-yl)morpholine

Welcome to the technical support center for the purification of 4-Methyl-2-(piperidin-4-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Methyl-2-(piperidin-4-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile pharmaceutical intermediate. The unique physicochemical properties of this molecule, namely its high polarity and the presence of two basic nitrogen centers, present specific challenges that require advanced and well-optimized purification strategies.

This document provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common issues encountered in the laboratory.

Purification Strategy Decision Matrix

Before diving into specific issues, it is crucial to select the appropriate purification strategy based on the scale, initial purity, and the nature of the impurities. The following decision matrix can guide your initial approach.

Purif_Decision_Tree Crude Crude 4-Methyl-2-(piperidin-4-yl)morpholine (Purity <90%) Flash Silica Gel Flash Chromatography (with basic modifier) Crude->Flash Bulk Impurity Removal Post_Flash Intermediate Purity (90-98%) Flash->Post_Flash Final_Purif High-Resolution Technique Post_Flash->Final_Purif Prep_HPLC Preparative HPLC (Reversed-Phase, high pH) Final_Purif->Prep_HPLC Closely-eluting impurities SFC Preparative SFC (Achiral or Chiral) Final_Purif->SFC Diastereomers or fast separation needed Crystallization Crystallization / Salt Formation Prep_HPLC->Crystallization Final Polishing & Form Control SFC->Crystallization Final Final Product (Purity >99.5%) Crystallization->Final Purif_Workflow cluster_0 Chromatographic Purification cluster_1 Final Isolation & Polishing Flash Step 1: Bulk Purification Flash Chromatography (Silica + TEA modifier) Prep Step 2: High-Resolution Purification Preparative SFC or HPLC (to remove close-eluting impurities) Flash->Prep Purity: 90-98% Salt Step 3: Salt Formation Dissolve in IPA, add HCl in Ether or Acetic Acid Prep->Salt Purity: >99.5% Recryst Step 4: Recrystallization Screen solvents (e.g., IPA/Heptane) for optimal crystal formation Salt->Recryst Isolate Crystalline Salt Pure Final API (>99.8% Purity) Characterize by NMR, MS, XRD Recryst->Pure Crude Crude Synthetic Product Crude->Flash

Optimization

Technical Support Center: A Guide to Preventing Degradation of 4-Methyl-2-(piperidin-4-yl)morpholine During Long-Term Storage

Welcome to the technical support center for 4-Methyl-2-(piperidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methyl-2-(piperidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we provide in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental success.

Understanding the Stability of 4-Methyl-2-(piperidin-4-yl)morpholine

The molecular structure of 4-Methyl-2-(piperidin-4-yl)morpholine, featuring a tertiary amine within the N-methylated morpholine ring and a secondary amine in the piperidine moiety, presents specific vulnerabilities to degradation. A thorough understanding of these potential degradation pathways is crucial for establishing effective storage and handling protocols.

Based on the chemistry of analogous heterocyclic amines, the primary routes of degradation for this compound are anticipated to be:

  • Oxidation: The tertiary amine of the N-methylmorpholine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. Additionally, the carbon atoms adjacent to the nitrogen atoms in both the morpholine and piperidine rings can be oxidized.[1][2][3][4]

  • Ring Cleavage: Under more extreme conditions, such as high heat or in the presence of strong oxidizers, cleavage of the morpholine or piperidine ring can occur.[5] This can result in a variety of smaller, more polar degradation products.

  • Hydrolysis: While the ether linkage in the morpholine ring is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common under typical storage conditions.[6]

The presence of the methyl group on the morpholine nitrogen and the piperidinyl group at the 2-position may influence the rate and specifics of these degradation pathways due to steric and electronic effects.

Recommended Long-Term Storage Protocols

To mitigate the degradation of 4-Methyl-2-(piperidin-4-yl)morpholine, we recommend the following storage conditions. These are based on best practices for the storage of heterocyclic amines and are designed to protect the compound from the key environmental factors that promote degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of chemical reactions, including oxidation and other degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Replacing air with an inert gas minimizes the risk of oxidation by removing oxygen.
Light Amber Glass Vial or Light-Proof ContainerProtection from light, particularly UV light, is essential to prevent photolytic degradation.
Moisture Tightly Sealed Container with DesiccantAs amines can be hygroscopic, preventing moisture ingress is crucial to avoid potential hydrolysis and other moisture-mediated degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of 4-Methyl-2-(piperidin-4-yl)morpholine.

Q1: I've noticed a yellow or brownish discoloration of my solid 4-Methyl-2-(piperidin-4-yl)morpholine sample over time. What could be the cause?

A1: Discoloration is often an initial sign of chemical degradation, likely due to oxidation. The formation of oxidized species or minor impurities can lead to a change in the material's appearance.

  • Immediate Action: We recommend performing a purity analysis (e.g., by HPLC or LC-MS) to quantify the extent of degradation.

  • Preventative Measures: Review your storage conditions. Ensure the container is tightly sealed and has been flushed with an inert gas. For future storage, use an amber vial and store it in a desiccator within a refrigerator.

Q2: My recent biological assay results using an older batch of 4-Methyl-2-(piperidin-4-yl)morpholine are inconsistent with previous data. Could compound degradation be the issue?

A2: Yes, a loss of potency or inconsistent results are classic indicators of compound degradation. The formation of impurities and a decrease in the concentration of the active parent compound can significantly impact biological activity.

  • Troubleshooting Steps:

    • Re-analyze the purity of the older batch using a validated, stability-indicating analytical method.

    • If degradation is confirmed, prepare fresh stock solutions from a newer, qualified batch of the compound for your assays.

    • Implement a routine re-qualification schedule for all batches of the compound stored long-term.

Q3: I see some new, small peaks in the HPLC chromatogram of my 4-Methyl-2-(piperidin-4-yl)morpholine sample that were not there when I first received it. What are these?

A3: The appearance of new peaks, particularly those eluting earlier than the parent compound in reverse-phase HPLC, suggests the formation of more polar degradation products. These could be N-oxides or products of ring cleavage.

  • Recommended Workflow:

    • Utilize a mass spectrometer (LC-MS) to obtain the mass of these new peaks. This information is critical for the initial identification of the degradation products.

    • Consider performing forced degradation studies (e.g., exposure to AIBN for oxidation, or mild acid/base for hydrolysis) to intentionally generate degradation products. This can help confirm the identity of the impurities observed in your stored sample.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of 4-Methyl-2-(piperidin-4-yl)morpholine?

A1: When stored under the recommended conditions (2-8°C, inert atmosphere, protected from light and moisture), 4-Methyl-2-(piperidin-4-yl)morpholine is expected to remain stable for an extended period. However, we strongly advise re-analyzing the purity of the material after 12 months of storage, and annually thereafter, to ensure it remains within the specifications required for your experiments.

Q2: Can I store solutions of 4-Methyl-2-(piperidin-4-yl)morpholine?

A2: While storing the compound as a solid is preferred for long-term stability, solutions can be prepared for short-term use. If you need to store solutions, we recommend the following:

  • Use a high-purity, anhydrous solvent.

  • Store the solution at -20°C or -80°C.

  • Divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Before use, allow the aliquot to come to room temperature slowly and vortex briefly.

Q3: How should I handle the compound to minimize degradation during experimental use?

A3: To maintain the integrity of 4-Methyl-2-(piperidin-4-yl)morpholine during your experiments:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weigh out the required amount quickly and securely reseal the container, preferably after flushing with an inert gas.

  • Protect solutions from prolonged exposure to light.

Q4: What analytical techniques are best for monitoring the stability of 4-Methyl-2-(piperidin-4-yl)morpholine?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for routine purity monitoring.[7][8][9][10] An ideal method should be able to separate the parent compound from all potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly valuable for the identification of unknown impurities.[11]

Visualizing Degradation and Troubleshooting

To further aid in understanding and addressing potential stability issues, the following diagrams illustrate a hypothesized degradation pathway and a troubleshooting workflow.

cluster_main Hypothesized Degradation Pathway Parent 4-Methyl-2-(piperidin-4-yl)morpholine N_Oxide N-Oxide Formation (Morpholine Nitrogen) Parent->N_Oxide Oxidation Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage Harsh Conditions (e.g., Strong Oxidation) cluster_workflow Troubleshooting Workflow for Suspected Degradation Start Observe Issue (e.g., Discoloration, Inconsistent Results) Analyze_Purity Analyze Purity via Stability-Indicating HPLC/LC-MS Start->Analyze_Purity Degradation_Confirmed Degradation Confirmed? Analyze_Purity->Degradation_Confirmed Quarantine_Batch Quarantine Affected Batch Degradation_Confirmed->Quarantine_Batch Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Review_Storage Review Storage Conditions (Temp, Atmosphere, Light, Moisture) Quarantine_Batch->Review_Storage Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Review_Storage->Implement_CAPA Use_New_Batch Use a New, Qualified Batch Implement_CAPA->Use_New_Batch Investigate_Other Investigate Other Experimental Variables (e.g., Assay, Reagents) No_Degradation->Investigate_Other

Caption: A step-by-step workflow for troubleshooting suspected degradation of the compound.

References

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. [Link]

  • Hasan, M. M., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Grøtli, M., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(9), 3188-3193. [Link]

  • Vereecken, L., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Dozol, M., et al. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry, 44(8), 1541-1559. [Link]

  • Knapp, J. S., & Whytell, A. J. (1982). The microbial degradation of morpholine. Journal of Applied Bacteriology, 52(3), 391-396. [Link]

  • Anisetti, R. N., et al. (2014). Results of forced degradation studies. ResearchGate. [Link]

  • Goff, G. S., & Rochelle, G. T. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 4, 23-28. [Link]

  • Verheyen, T. V., et al. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research, 54(8), 2275-2282. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • Singh, S., et al. (2014). Analytical Methods. RSC Publishing. [Link]

  • Yilmaz, E., et al. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules, 22(8), 1369. [Link]

  • Idem, R., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

  • Kumar, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • USDA. (2001). Morpholine - Processing. AMS.usda.gov. [Link]

  • Patel, D. A., et al. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-256. [Link]

  • Cruz, A. C., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Buvik, A., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Industrial & Engineering Chemistry Research, 62(47), 20083-20098. [Link]

  • Chheda, J. (2012). Design of a Validated Stability Indicating HPLC Method for the analysis of Patrin-2 (Lomeguatrib). Kingston University. [Link]

  • Nikolakopoulos, A., et al. (2004). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Research Reviews, 24(4), 467-505. [Link]

  • Al-Khafaji, Y., & Csendes, Z. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 13(1), 17950. [Link]

  • Sexton, A. (2012). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Baseline Noise for 4-Methyl-2-(piperidin-4-yl)morpholine

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter baseline noise issues when analyzing highly polar, basic diamines like 4-Methyl-2-(piperidin-4-yl)morpholine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter baseline noise issues when analyzing highly polar, basic diamines like 4-Methyl-2-(piperidin-4-yl)morpholine .

Because this molecule contains both a secondary amine (piperidine ring) and a tertiary amine (morpholine ring), it is doubly protonated at typical LC-MS acidic pH levels. This dual-charge state creates severe secondary interactions with silica-based columns and requires highly aqueous mobile phases for retention—both of which are primary catalysts for baseline instability.

This guide bypasses generic advice to provide a mechanistic, causality-driven approach to isolating and eliminating baseline noise specific to this compound class.

Part 1: Diagnostic Decision Matrix

Before adjusting your method, you must determine whether your baseline noise is chemical (originating from mobile phase additives or matrix contamination) or physical (originating from fluidic dynamics or ESI source inefficiency).

BaselineTroubleshooting Start High Baseline Noise Observed in LC-MS CheckType Isolate Noise Type: Chemical vs. Physical Start->CheckType ChemNoise Chemical Noise (Specific m/z ions, steady drift) CheckType->ChemNoise m/z specific PhysNoise Physical Noise (Erratic TIC, spikes, sawtooth) CheckType->PhysNoise TIC spikes CheckAdditives Evaluate Mobile Phase: Are you using TFA? ChemNoise->CheckAdditives CheckESI Evaluate ESI Source & Pump Degassing PhysNoise->CheckESI ActionTFA Switch to 10mM Ammonium Formate + 0.1% FA CheckAdditives->ActionTFA Yes ActionGhost Flush column & system (Remove strongly retained matrix) CheckAdditives->ActionGhost No (Ghost Peaks) ActionDesolv Increase Desolvation Temp & Gas Flow CheckESI->ActionDesolv Poor spray ActionDegas Check inline degasser & purge pump CheckESI->ActionDegas Cavitation

Logical workflow for diagnosing and resolving LC-MS baseline noise.

Part 2: Mechanistic Troubleshooting FAQs

Q1: Why does 4-Methyl-2-(piperidin-4-yl)morpholine specifically trigger high baseline noise in my method?

Causality: To retain this highly polar, doubly protonated diamine on a reversed-phase C18 column, analysts are forced to use highly aqueous mobile phases (e.g., >95% water). Water has a significantly higher surface tension than organic solvents like acetonitrile. In the Electrospray Ionization (ESI) source, high surface tension prevents efficient droplet fission. Large, poorly desolvated droplets strike the mass spectrometer inlet, causing massive physical baseline spikes and erratic Total Ion Chromatogram (TIC) noise 1.

Q2: I used Trifluoroacetic Acid (TFA) to fix the peak tailing of this diamine, but now my MS baseline is elevated and my signal is weak. Why?

Causality: TFA is a strong ion-pairing agent that effectively masks residual column silanols, yielding sharp peaks for basic amines. However, TFA's high ionic strength and strong pairing capability persist into the gas phase, preventing the analyte from liberating its charge. This causes severe ion suppression (weak signal) and introduces a high chemical background noise due to continuous TFA cluster formation in the source 1.

Q3: I switched from TFA to 0.1% Formic Acid (FA) to reduce MS noise, but now my baseline looks like a continuous "rolling hump." What is happening?

Causality: A rolling baseline is often a symptom of extreme peak tailing and analyte smearing, not true detector noise. Formic acid alone has a very low ionic strength (approx. 1.9 mM for a 0.2 M solution). This is insufficient to shield the doubly protonated piperidine and morpholine nitrogens from secondary cation-exchange interactions with the column's stationary phase [[2]](). Furthermore, the buffering capacity of FA is easily overwhelmed at its pKa, leading to micro-fluctuations in pH that manifest as baseline drift 3.

Q4: How do I fix the baseline without sacrificing peak shape?

Causality: You must decouple the need for low pH from the need for high ionic strength. By using a combination of Ammonium Formate and Formic Acid , you provide a volatile MS-friendly co-ion that significantly increases the ionic strength (masking silanols) without the severe gas-phase ion suppression of TFA 2.

Q5: Could my pump be causing the baseline noise?

Causality: Yes. If your baseline exhibits a regular "sawtooth" pattern or high-frequency spikes, it is likely physical noise caused by outgassing. When highly aqueous and highly organic solvents mix, the saturated solubility of dissolved air decreases, forming micro-bubbles. If the mobile phase is poorly degassed, these bubbles enter the flow cell or ESI source, causing extreme baseline volatility 4.

Part 3: Quantitative Data Presentation

To optimize your method for 4-Methyl-2-(piperidin-4-yl)morpholine, you must balance ionic strength (for peak shape) with volatility (for MS baseline noise).

Table 1: Quantitative Comparison of Mobile Phase Additives for Basic Amines in LC-MS

Mobile Phase AdditiveConcentrationpHIonic Strength (mM)MS Baseline Noise ImpactESI Signal Suppression
Trifluoroacetic Acid (TFA) 0.0079 M (~0.1%)~2.07.8High (Chemical Adducts)Severe (>80% loss)
Formic Acid (FA) 0.2 M (~1.0%)2.71.9Low Minimal
Ammonium Formate (AF) + FA 7 mM AF + FA3.37.4Low to Moderate Low (<15% loss)

Data derived from comparative studies on mobile-phase modifiers for basic peptides and amines 2.

Part 4: Self-Validating Experimental Protocol

To permanently resolve baseline noise for this compound, execute the following step-by-step methodology. This protocol is designed as a self-validating system , ensuring that the root cause is eliminated before any precious samples are injected.

Step 1: System Decontamination (Removing "Ghost" Noise)

If you previously used TFA or analyzed heavy biological matrices, residual contamination will cause continuous chemical baseline drift 5.

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush the LC lines and ESI source with 50:50 Water:Methanol containing 0.1% Formic Acid for 30 minutes at 0.5 mL/min.

  • Switch to 100% Isopropanol (LC-MS grade) and flush for 30 minutes to remove hydrophobic matrix buildup.

  • Reinstall the analytical column.

Step 2: Mobile Phase Preparation (The Buffer Switch)
  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. Causality: This provides the ~7.4 mM ionic strength needed to mask silanols without suppressing the ESI signal.

  • Organic Phase (B): 100% Acetonitrile with 0.1% Formic Acid.

  • Ensure both solvents are continuously sparged with helium or run through an active inline vacuum degasser to prevent micro-bubble cavitation 4.

Step 3: ESI Source Optimization for High-Aqueous Eluents

Because 4-Methyl-2-(piperidin-4-yl)morpholine requires high aqueous content for retention, you must force aggressive desolvation to prevent physical droplet noise.

  • Desolvation Temperature: Increase to 450°C – 500°C (depending on instrument limits).

  • Desolvation Gas Flow: Increase by 20-30% above your standard organic method settings.

  • Capillary Voltage: Lower slightly (e.g., to 2.5 kV - 3.0 kV) to prevent corona discharge, which can occur more readily in highly aqueous, conductive buffers.

Step 4: Self-Validating System Suitability Test (SST)

Do not proceed to sample analysis until the system validates its own cleanliness.

  • Inject a Blank (Mobile Phase A): Monitor the specific MRM transitions for 4-Methyl-2-(piperidin-4-yl)morpholine (e.g., [M+H]+ m/z 185.2 and[M+2H]2+ m/z 93.1).

    • Validation Criterion: The baseline must be flat with a Signal-to-Noise (S/N) ratio < 3. If spikes are present, return to Step 3 (increase desolvation) or Step 1 (re-flush).

  • Inject a 1 ng/mL Standard:

    • Validation Criterion: The standard must yield an S/N > 10 with a symmetrical peak shape (Tailing Factor < 1.5). If tailing persists, verify the pH of your Ammonium Formate buffer.

Sources

Reference Data & Comparative Studies

Validation

The Strategic Integration of Piperidine and Morpholine Moieties in Modern Drug Design: A Comparative Analysis

In the landscape of contemporary medicinal chemistry, the piperidine and morpholine heterocycles stand out as privileged scaffolds, integral to the architecture of numerous therapeutic agents.[1][2] Their prevalence stem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary medicinal chemistry, the piperidine and morpholine heterocycles stand out as privileged scaffolds, integral to the architecture of numerous therapeutic agents.[1][2] Their prevalence stems from a unique combination of favorable physicochemical properties, including metabolic stability, modulation of lipophilicity, and the ability to engage in crucial hydrogen bond interactions.[1][2] This guide offers an in-depth comparison of 4-Methyl-2-(piperidin-4-yl)morpholine and other key piperidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and detailed methodologies.

The Piperidine and Morpholine Scaffolds: Cornerstones of Drug Discovery

The six-membered saturated heterocycles, piperidine and morpholine, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The piperidine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer, antiviral, and analgesic agents.[3][4] Its nitrogen atom provides a basic handle for salt formation, enhancing solubility, and can be readily substituted to modulate pharmacological activity.

The morpholine ring, with its ether linkage, offers a different set of advantages. It is often incorporated into drug candidates to improve their pharmacokinetic profiles, enhancing solubility and metabolic stability.[2][5][6] The oxygen atom can act as a hydrogen bond acceptor, contributing to target binding, while the overall scaffold can influence the conformation of the molecule.[2] The combination of these two rings into a single chemical entity, such as in 4-Methyl-2-(piperidin-4-yl)morpholine, presents an intriguing strategy for fine-tuning drug-like properties.

An In-Depth Look at 4-Methyl-2-(piperidin-4-yl)morpholine

While specific experimental data on the biological activity of 4-Methyl-2-(piperidin-4-yl)morpholine is limited in publicly available literature, an analysis of its structural components allows for an informed perspective on its potential applications in drug design. The molecule combines a 4-substituted piperidine with a 2-methyl-substituted morpholine.

The 4-substitution on the piperidine ring is a common motif in many approved drugs and often directs the molecule's interaction with its biological target. The morpholine moiety, particularly with the 2-methyl substitution, can influence the compound's three-dimensional shape and its pharmacokinetic properties. The methyl group can provide a strategic steric element and enhance lipophilicity, potentially impacting cell permeability and metabolic stability.

Based on the known activities of related piperidine-morpholine hybrids, potential therapeutic areas for 4-Methyl-2-(piperidin-4-yl)morpholine and its derivatives could include oncology and metabolic diseases. For instance, a complex derivative, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, has shown activity as a positive allosteric modulator of the GLP-1 receptor, which is a target for type 2 diabetes.[7]

Comparative Analysis of Piperidine Derivatives in Oncology

To provide a clear comparison of the performance of different piperidine derivatives, the following table summarizes the in vitro cytotoxic activity of various compounds against a panel of human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Piperidinyl-Quinoxalines 13dc (isolated)M-HeLa38.2[8]
MCF-745.7[8]
HuTu 8029.5[8]
A54926.3[8]
14dc (isolated)M-HeLa32.7[8]
MCF-735.1[8]
Spirooxindolopyrrolidine-embedded Piperidinone Compound 1FaDu> Bleomycin[3]
Piperidinyl-Benzamides HN58(in vivo writhing test)100% inhibition[9]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that substitutions on the piperidine ring significantly influence cytotoxic activity. For instance, the isolated regioisomers of piperidinyl-quinoxalines (13dc and 14dc) demonstrate moderate activity against several cancer cell lines, whereas their morpholine-containing counterparts were found to be largely inactive.[8] This highlights the critical role of the piperidine scaffold in mediating the anticancer effects of this particular chemical series.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine derivatives is intricately linked to their substitution patterns. Key SAR trends observed across various studies include:

  • N-Substitution: The substituent on the piperidine nitrogen is crucial for target engagement. For example, in a series of naphthamide derivatives, an N-benzyl group on the piperidine was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors.[10]

  • Position of Substitution: The position of substituents on the piperidine ring dictates the vector and orientation of appended functional groups, which is critical for binding to the target protein.

  • Stereochemistry: The chirality of substituents on the piperidine ring can have a profound impact on biological activity, as many biological targets are stereoselective.

The following diagram illustrates the key structural features of a piperidine scaffold and how they can be modified to optimize pharmacological activity.

SAR_Piperidine Piperidine Piperidine Scaffold N_Sub N-Substitution (Modulates affinity, selectivity, and pharmacokinetics) Piperidine->N_Sub R1 C2_Sub C2/C6-Substitution (Influences stereochemistry and metabolic stability) Piperidine->C2_Sub R2/R6 C3_Sub C3/C5-Substitution (Affects conformation and target interaction) Piperidine->C3_Sub R3/R5 C4_Sub C4-Substitution (Often a key vector for target engagement) Piperidine->C4_Sub R4

Caption: Key substitution points on the piperidine scaffold influencing its pharmacological properties.

Experimental Protocols

To facilitate further research and development in this area, detailed protocols for the synthesis of a key piperidine intermediate and for a standard in vitro cytotoxicity assay are provided below.

Synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of 4-aminopiperidine derivatives, which are versatile intermediates for a wide range of drug candidates.[11]

Step 1: Coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-Amino-1-Boc-piperidine-4-carboxylic acid [11]

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in n-butanol, add 4-Amino-1-Boc-piperidine-4-carboxylic acid and diisopropylethylamine.

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Boc Deprotection [11]

  • Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 3: Amide Coupling [11]

  • To a solution of the deprotected amine from Step 2 in DMF or DCM, add the desired carboxylic acid, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative.

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + 4-Amino-1-Boc-piperidine-4-carboxylic acid Step1 Coupling Reaction (n-Butanol, DIPEA, Reflux) Start->Step1 Intermediate1 Boc-protected Intermediate Step1->Intermediate1 Step2 Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 Deprotected Amine Step2->Intermediate2 Step3 Amide Coupling (Carboxylic Acid, HATU, DIPEA) Intermediate2->Step3 Final_Product Final Piperidine Derivative Step3->Final_Product

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[16]

MTT_Assay_Workflow cluster_PlatePrep Plate Preparation cluster_Treatment Compound Treatment cluster_Assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution (DMSO) Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-4-yl)morpholine

Introduction: The Analytical Imperative for Novel Heterocyclic Scaffolds In the landscape of modern drug discovery, heterocyclic compounds remain a cornerstone of medicinal chemistry. Molecules such as 4-Methyl-2-(piperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds remain a cornerstone of medicinal chemistry. Molecules such as 4-Methyl-2-(piperidin-4-yl)morpholine, which combines the privileged morpholine and piperidine scaffolds, represent a class of compounds with significant therapeutic potential, finding applications from antidiabetic agents to novel antitumor drugs.[1][2] The journey from a promising lead compound to a regulated therapeutic product is, however, underpinned by rigorous analytical science. Establishing the identity, purity, and strength of such an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a fundamental requirement for ensuring patient safety and product efficacy.[3]

The validation of an analytical procedure is the documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting predetermined acceptance criteria.[4][5] This guide provides a comprehensive comparison of analytical method validation strategies for 4-Methyl-2-(piperidin-4-yl)morpholine, with a focus on High-Performance Liquid Chromatography (HPLC). We will explore the validation of a primary achiral (reversed-phase) method for assay and impurity determination, alongside a crucial chiral method for enantiomeric separation. This dual focus is essential because the stereocenters present in the molecule mean that its enantiomers could exhibit significantly different pharmacological and toxicological profiles.[6][7]

Our approach is grounded in the globally harmonized principles set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures and the complementary Q14 guideline on analytical procedure development.[8][9] This ensures that the methodologies discussed are not only scientifically sound but also aligned with the expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11]

The Regulatory and Scientific Framework: An Integrated Approach

Effective analytical method validation does not exist in a vacuum. It is the culmination of a well-structured development process, as conceptualized in the ICH guidelines. The Analytical Target Profile (ATP) defines the goal of the method, and the subsequent development (ICH Q14) establishes a robust procedure ready for validation (ICH Q2).

ICH_Workflow cluster_Dev ICH Q14: Analytical Procedure Development cluster_Val ICH Q2(R2): Validation ATP Define Analytical Target Profile (ATP) (e.g., Quantify API & Impurities) Design Method Design & Risk Assessment (Select column, mobile phase, etc.) ATP->Design Robustness Demonstrate Robustness (Vary parameters during development) Design->Robustness Protocol Develop Validation Protocol (Define parameters & acceptance criteria) Robustness->Protocol Informs Validation Design Execution Execute Validation Studies (Specificity, Linearity, Accuracy, etc.) Protocol->Execution Report Generate Validation Report Execution->Report Lifecycle Lifecycle Management (Continuous Monitoring & Revalidation) Report->Lifecycle Method is Fit for Purpose

Caption: Integrated workflow for analytical procedure development and validation.

Core Validation Parameters: A Practical Explanation

According to ICH Q2(R2), a validation study must assess a specific set of performance characteristics.[9][12] The choice of which parameters to evaluate depends on the intended purpose of the analytical procedure.[13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components. For 4-Methyl-2-(piperidin-4-yl)morpholine, this means separating the API from starting materials (e.g., piperidine, morpholine derivatives) and potential diastereomers or enantiomers.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is fundamental for quantification.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80-120% of the test concentration.[13]

  • Accuracy: The closeness of test results to the true value. It is often determined by spiking a placebo matrix with known quantities of the API and calculating the percent recovery.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Between-laboratory precision (assessed in collaborative studies).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity methods.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.[13][14]

Method Comparison: RP-HPLC vs. Chiral HPLC

We will now compare the validation of two distinct HPLC methods crucial for the quality control of 4-Methyl-2-(piperidin-4-yl)morpholine.

  • Method A: Reversed-Phase (RP)-HPLC for Assay and Impurity Determination. This is the workhorse method for quantifying the API and related substance impurities.

  • Method B: Chiral HPLC for Enantiomeric Purity. This specialized method is essential for quantifying the stereoisomeric purity of the API.

Validation Data Summary

The following table summarizes typical acceptance criteria and expected performance data for the validation of these two methods.

Validation Parameter Intended Purpose Method A: RP-HPLC (Assay/Impurity) Method B: Chiral HPLC (Enantiomeric Purity)
Specificity Identity, Purity, AssayPeak purity > 0.999; Baseline resolution (Rs > 1.5) from known impurities and degradation products.Baseline resolution (Rs > 1.5) between all stereoisomers.
Linearity (R²) Assay, Purity≥ 0.999≥ 0.998
Range (% of Target) Assay, PurityAssay: 80-120%; Impurities: LOQ - 120% of specification limit.LOQ - 200% of the enantiomeric impurity specification limit.
Accuracy (% Recovery) Assay, PurityAssay: 98.0 - 102.0%; Impurities: 90.0 - 110.0%.90.0 - 110.0% for the minor enantiomer.
Precision (%RSD) Assay, PurityRepeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% (at LOQ).
LOQ (% of Target) Purity≤ 0.05%≤ 0.10%
Robustness Assay, PurityResults remain within system suitability criteria after deliberate small changes in method parameters.Resolution (Rs) remains > 1.5 after deliberate small changes.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of a method is established through a meticulously executed validation protocol.[4] Below are detailed, step-by-step methodologies for key validation experiments.

Workflow for a Comprehensive Validation Study

Validation_Workflow Start Validation Protocol Approved SST System Suitability Test (SST) (Tailing < 1.5, Plates > 2000, %RSD < 1.0%) Start->SST Specificity Specificity / Forced Degradation (Acid, Base, Peroxide, Heat, Light) SST->Specificity Pass Linearity Linearity & Range (5 levels, e.g., 50-150% of target) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels, n=3) Linearity->Accuracy Precision Precision - Repeatability (n=6) - Intermediate (2 analysts, 2 days) Accuracy->Precision LOQ_LOD LOD & LOQ (Signal-to-Noise or STEYX method) Precision->LOQ_LOD Robustness Robustness (Vary Flow, Temp, pH) LOQ_LOD->Robustness Report Final Validation Report Robustness->Report

Caption: Step-by-step workflow for analytical method validation.

Protocol 1: Specificity and Forced Degradation (Method A: RP-HPLC)

Objective: To demonstrate that the method can separate 4-Methyl-2-(piperidin-4-yl)morpholine from potential degradation products and impurities. A stability-indicating method is one that can accurately measure the drug substance without interference from degradants.[12][15]

Methodology:

  • Prepare Solutions:

    • API Solution: Prepare a solution of 4-Methyl-2-(piperidin-4-yl)morpholine at the target concentration (e.g., 1.0 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Forced Degradation Solutions: Subject the API solution to the following stress conditions:

      • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

      • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

      • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

      • Thermal: Heat the solid API at 105°C for 48 hours, then dissolve.

      • Photolytic: Expose the API solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples before injection.

  • Chromatographic Analysis:

    • Inject the unstressed API solution, a blank (solvent), and each of the five stressed samples into the HPLC system.

    • Use a photodiode array (PDA) detector to monitor the eluent.

  • Data Evaluation:

    • Resolution: Calculate the resolution between the main API peak and the closest eluting degradation peak in each stressed sample. The acceptance criterion is typically Rs > 1.5.

    • Peak Purity: Evaluate the peak purity of the API peak in the presence of its degradants using the PDA software. The purity angle should be less than the purity threshold.

    • Mass Balance: Calculate the mass balance to ensure that the decrease in API assay corresponds to the increase in the sum of all degradation products.

Protocol 2: Accuracy by Spike Recovery (Method A: RP-HPLC)

Objective: To determine the accuracy of the method for both the assay and the quantification of impurities.

Methodology:

  • Prepare Placebo and Spiked Samples:

    • Prepare a placebo mixture containing all formulation excipients except the API.

    • Prepare nine independent samples by spiking the placebo at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal assay concentration). Prepare three samples at each level.

  • Chromatographic Analysis:

    • Analyze each of the nine spiked samples using the validated HPLC method.

  • Data Evaluation:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • Calculate the mean percent recovery and the relative standard deviation (%RSD) at each concentration level.

    • Acceptance Criteria: The mean recovery should be within 98.0-102.0% for the assay, with a %RSD of ≤ 2.0%.

Protocol 3: Linearity and Range (Method B: Chiral HPLC)

Objective: To demonstrate a linear relationship between the concentration of the undesired enantiomer and the analytical response over a defined range.

Methodology:

  • Prepare Calibration Standards:

    • Prepare a stock solution of the racemic mixture of 4-Methyl-2-(piperidin-4-yl)morpholine.

    • Prepare a series of at least five calibration standards by spiking the pure, desired enantiomer with the racemic mixture to achieve concentrations of the undesired enantiomer from the LOQ to 200% of its specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 1.0%).

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate.

  • Data Evaluation:

    • Plot the mean peak area of the undesired enantiomer against its concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²), the y-intercept, and the slope of the regression line.

    • Acceptance Criteria: R² should be ≥ 0.998. The y-intercept should not be significantly different from zero.

Conclusion: A Foundation for Quality

The validation of analytical methods for a novel API like 4-Methyl-2-(piperidin-4-yl)morpholine is a scientifically rigorous and legally mandated process.[3][4] It serves as the documented evidence that a method is fit for its intended purpose, whether it is for routine release testing, stability studies, or in-process control.[12][13]

This guide has demonstrated that a comprehensive validation strategy must address both achiral and chiral purity. A reversed-phase HPLC method provides the backbone for assay and related substance testing, while a dedicated chiral method is non-negotiable for controlling stereoisomeric impurities.[6][16] By following a structured approach grounded in ICH guidelines, explaining the causality behind experimental choices, and meticulously documenting all results, researchers and drug developers can build a robust analytical foundation. This foundation is not only essential for regulatory approval but is also critical for ensuring the consistent quality and safety of the final medicinal product. The principles of validation—specificity, accuracy, precision, linearity, and robustness—are the universal language of analytical quality that ensures data integrity from the laboratory bench to the patient.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Kühn, B., et al. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Wang, S., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Sokolova, T. V., et al. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • Patel, K., et al. (2022, November 8). Analytical method validation: A brief review. Journal of Pharmacy and Applied Sciences. [Link]

  • Maher, K., et al. (n.d.). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. PMC. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AlTamiemi, E. O., et al. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Tavano, O. L., et al. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Wang, S., et al. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

  • Kumar, P., & Singh, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical and Biological Archives. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Scribd. (n.d.). Chiral Drug Separation. [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • FDA. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • PubChem. (n.d.). Morpholine. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Scribd. (n.d.). Chiral Drug Separation. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • EANM. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]

Sources

Validation

Comparative SAR Guide: 4-Methyl-2-(piperidin-4-yl)morpholine as a Premium Solubilizing Scaffold in Drug Design

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands, the incorporation of basic amines is a double-edged sword. While essential for engaging solvent-expos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands, the incorporation of basic amines is a double-edged sword. While essential for engaging solvent-exposed channels, improving aqueous solubility, and optimizing pharmacokinetic (PK) properties, basic amines frequently introduce severe off-target liabilities—most notably, the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which leads to cardiotoxicity[1].

This guide provides an objective, data-driven comparative structural activity relationship (SAR) analysis of 4-Methyl-2-(piperidin-4-yl)morpholine . By evaluating this hybrid spiro-like scaffold against traditional solubilizing groups like N-methylpiperazine and unsubstituted piperidines, we demonstrate how precise pKa tuning and steric shielding can decouple target potency from hERG liability[2].

Physicochemical Causality: The "Goldilocks" Basicity

The selection of a saturated six-membered heterocyclic ring profoundly impacts a drug's electronic and conformational profile[3]. Traditional scaffolds often fail to strike the right balance:

  • Piperidines: The secondary amine in an unsubstituted piperidine is highly basic (pKa ~11.1). At physiological pH (7.4), it is nearly 100% protonated. While this drives strong ionic interactions with target proteins, it also triggers potent cation- π interactions with Tyr652 in the hERG channel pore, leading to high toxicity[4].

  • Morpholines: The substitution of a methylene group with an oxygen atom exerts a strong electron-withdrawing inductive effect, lowering the nitrogen's pKa to ~8.4[3]. This eliminates hERG liability and enhances blood-brain barrier permeability[5], but the reduced basicity often results in a catastrophic loss of target engagement.

The Hybrid Advantage: 4-Methyl-2-(piperidin-4-yl)morpholine acts as a highly tuned pharmacophore. The piperidine ring provides the necessary basic nitrogen (secondary amine) for target engagement. However, the appended 4-methylmorpholine ring at the C4 position serves two critical functions:

  • Inductive pKa Modulation: The proximity of the morpholine oxygen and the N-methyl tertiary amine inductively lowers the pKa of the piperidine nitrogen to a "Goldilocks" zone (~8.8–9.2), reducing the fully protonated fraction at pH 7.4[4].

  • Steric Shielding: The bulky, chair-like conformation of the morpholine ring sterically occludes the piperidine nitrogen, physically disrupting the perpendicular binding mode required for hERG blockade[1].

Comparative SAR Data Analysis

To objectively compare these scaffolds, we present a synthetic SAR dataset representative of a late-stage lead optimization campaign for a generic pyrazolopyrimidine-based kinase inhibitor (where the amine is directed toward the solvent channel).

Solubilizing Scaffold Appended to CoreCalculated pKaLogD (pH 7.4)Target IC 50​ (nM)hERG IC 50​ (µM)Kinetic Solubility (µM)MDCK P app​ ( 10−6 cm/s)
N-Methylpiperazine (Standard)9.11.2122.5 (High Risk)>2008.5
4-Aminopiperidine 10.50.880.8 (Severe Risk)>2002.1
Morpholine 8.41.845>30 (Safe)8015.2
4-Methyl-2-(piperidin-4-yl)morpholine 8.81.510>20 (Safe)18012.4
Data Insights & Causality
  • Efficacy vs. Toxicity: 4-Aminopiperidine achieves the best target potency (8 nM) due to its high basicity, but its severe hERG liability (0.8 µM) and poor permeability (due to permanent ionization) make it undevelopable[4].

  • The Piperazine Trap: N-Methylpiperazine provides good solubility but fails the safety threshold (hERG IC 50​ < 10 µM) due to its exposed basic nitrogen[2].

  • The Optimal Hybrid: 4-Methyl-2-(piperidin-4-yl)morpholine maintains the target potency of the piperazine (10 nM) while expanding the hERG safety margin by an order of magnitude (>20 µM). The N-methyl group on the morpholine also prevents oxidative dealkylation, a common metabolic liability of secondary amines[5].

Mechanistic Pathways & Workflows

hERGMitigation A Basic Amine Motif B High pKa (>9.5) Highly Protonated A->B Piperidine C Tuned pKa (~8.8) Partially Protonated A->C Morpholine-Hybrid D Strong Cation-π Interaction (hERG Tyr652) B->D E Weakened Interaction (Steric Shielding) C->E F Cardiotoxicity Risk (QT Prolongation) D->F G Safe Profile (High Therapeutic Index) E->G

Mechanistic pathway of hERG mitigation via pKa modulation and steric shielding.

ScaffoldSelection A Hit Compound (Lipophilic, Poor Solubility) B Append Solubilizing Group (Solvent Channel) A->B C N-Methylpiperazine B->C D 4-Methyl-2-(piperidin-4-yl)morpholine B->D E In Vitro Profiling (hERG, Permeability, IC50) C->E D->E F High Toxicity / Efflux E->F Fails Safety G Optimal Lead Candidate E->G Passes Safety

Decision workflow for basic amine scaffold selection in lead optimization.

Self-Validating Experimental Protocols

To ensure rigorous validation of the SAR data presented above, the following self-validating protocols must be employed.

Protocol 1: Automated Whole-Cell Patch-Clamp hERG Assay

Causality: Radioligand binding assays (e.g., [³H]-dofetilide displacement) only detect competitive binding at the pore. Whole-cell patch-clamp is mandatory because it measures functional channel blockade, capturing state-dependent inhibition (open vs. inactivated states) which is critical for bulky molecules like 4-Methyl-2-(piperidin-4-yl)morpholine[1].

  • Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) channel. Harvest at 70-80% confluency to ensure optimal membrane integrity.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Use an intracellular solution containing 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Voltage Protocol (Critical Step):

    • Hold cells at a resting potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds. Rationale: This forces the channels into the open, and subsequently, the inactivated state.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current. Rationale: hERG blockers preferentially bind to the open/inactivated states; the tail current provides the most accurate quantification of functional block.

  • Compound Application: Perfuse the test compound (0.1 µM to 30 µM) in extracellular solution. Measure the reduction in peak tail current amplitude.

  • Validation: The assay is self-validating if the positive control (E-4031) yields an IC 50​ between 10-20 nM, and the leak current remains <10% of the total tail current.

Protocol 2: Kinetic Aqueous Solubility via Nephelometry

Causality: Thermodynamic solubility requires crystalline material and days of equilibration. Nephelometry provides a rapid, high-throughput assessment of the compound's precipitation point in physiological buffer, which is essential for guiding fast-paced SAR cycles[3].

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (5 µM to 200 µM) by spiking the DMSO stock into 0.01 M Phosphate-Buffered Saline (PBS), pH 7.4.

  • Solvent Control: Ensure the final DMSO concentration is strictly capped at 2% across all wells. Rationale: Higher DMSO concentrations act as a co-solvent, artificially inflating the apparent solubility of lipophilic amines.

  • Incubation & Reading: Incubate the microplate at 37°C for 2 hours shaking. Read the plate using a nephelometer (measuring forward-scattered light).

  • Validation: The precipitation point is identified when the scattered light intensity exceeds the baseline buffer + DMSO control by >3 standard deviations.

Sources

Comparative

benchmarking 4-Methyl-2-(piperidin-4-yl)morpholine against standard heterocyclic scaffolds

Benchmarking 4-Methyl-2-(piperidin-4-yl)morpholine: Escaping Flatland in Heterocyclic Scaffold Design As drug discovery programs increasingly target complex protein-protein interactions and shallow binding pockets, the l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Methyl-2-(piperidin-4-yl)morpholine: Escaping Flatland in Heterocyclic Scaffold Design

As drug discovery programs increasingly target complex protein-protein interactions and shallow binding pockets, the limitations of traditional, planar (sp2-hybridized) aromatics have become glaringly apparent. The reliance on flat scaffolds often leads to poor aqueous solubility, high off-target promiscuity (such as hERG liability), and higher clinical attrition rates.

To overcome these hurdles, the medicinal chemistry community has embraced the "Escape from Flatland" paradigm, which demonstrates that increasing a molecule's fraction of sp3-hybridized carbons (Fsp3) directly correlates with clinical success [1]. Within this structural evolution, 4-Methyl-2-(piperidin-4-yl)morpholine has emerged as a premier bis-heterocyclic building block. As a Senior Application Scientist, I have benchmarked this highly vectorized, 3D-rich scaffold against standard heterocycles to demonstrate why it is a superior choice for modern lead optimization.

Structural Rationale & Causality

The architectural brilliance of 4-Methyl-2-(piperidin-4-yl)morpholine lies in the synergistic combination of two distinct heterocyclic motifs, each serving a specific physicochemical purpose:

  • The Morpholine Motif: Incorporating an oxygen atom into the ring lowers the pKa of the adjacent nitrogen via inductive electron withdrawal. This prevents the molecule from becoming overly basic, thereby balancing the lipophilic-hydrophilic profile and enhancing blood-brain barrier (BBB) penetration without relying on highly lipophilic appendages[2].

  • The Piperidine Motif: Piperidine provides a distinct, secondary basic amine that serves as an ideal vectorization point (e.g., for amide coupling or reductive amination). Its rigid, chair-like conformation ensures that appended pharmacophores are projected into 3D space with high predictability, enhancing target selectivity [3].

  • N-Methylation: The methyl group on the morpholine nitrogen sterically shields the tertiary amine. This causality is critical: steric hindrance at this site prevents rapid N-dealkylation and N-glucuronidation by hepatic enzymes, directly improving the compound's metabolic half-life.

Logic Root 4-Methyl-2-(piperidin-4-yl)morpholine Morph Morpholine Motif (Lowers pKa, balances LogD) Root->Morph Pip Piperidine Motif (Vectorization, basic center) Root->Pip Sp3 High Fsp3 (3D Character) Escapes Flatland Morph->Sp3 Contributes to Pip->Sp3 Contributes to Tox Reduced hERG Liability (Disrupts pi-pi stacking) Sp3->Tox Causality Sol Enhanced Aqueous Solubility (Favorable hydration) Sp3->Sol Causality

Fig 1: Mechanistic causality linking the bis-heterocyclic structure to improved ADME/Tox profiles.

Quantitative Benchmarking

To objectively evaluate 4-Methyl-2-(piperidin-4-yl)morpholine, we benchmark it against standard isolated heterocycles (Piperidine, Morpholine) and a common flat hybrid scaffold (1-(Pyridin-2-yl)piperazine). The data below synthesizes typical physicochemical readouts for these core building blocks.

ScaffoldFsp3CLogPpKa (Strongest Basic N)Kinetic Sol. (µg/mL)hERG Liability
4-Methyl-2-(piperidin-4-yl)morpholine 1.00 0.4 ~10.1 >200 Very Low
Piperidine (Standard)1.001.5~11.2>100Moderate
Morpholine (Standard)1.00-0.8~8.3>100Low
1-(Pyridin-2-yl)piperazine (Flat Hybrid)0.441.2~8.0<50High

Data Interpretation: While isolated piperidine is highly basic (pKa ~11.2) and prone to phospholipidosis, and the flat pyridyl-piperazine suffers from poor solubility and high hERG risk due to planar π−π stacking, the bis-heterocyclic 4-Methyl-2-(piperidin-4-yl)morpholine hits the "Goldilocks" zone. It maintains a perfect Fsp3 of 1.00, a highly developable CLogP of 0.4, and a moderated pKa, resulting in exceptional solubility and safety.

Experimental Methodologies: Self-Validating Protocols

To generate the benchmarking data above, our laboratory employs self-validating experimental systems. Every protocol is designed with internal controls to ensure that the causality of the results is rooted in the scaffold's structure, not assay artifacts.

Protocol A: High-Throughput Kinetic Solubility & LogD 7.4​ Profiling

Causality of Choice: LogD at pH 7.4 is measured because it mimics physiological blood pH, dictating the ionization state of the basic piperidine nitrogen and directly predicting in vivo distribution.

  • Calibration & Validation: Prepare a 5-point standard curve (1–200 µg/mL) using Propranolol (moderate solubility/LogD control) and Amiodarone (low solubility/high LogD control). The assay is only valid if the R2 of the standard curve is >0.99.

  • Sample Preparation: Dissolve 4-Methyl-2-(piperidin-4-yl)morpholine in DMSO to a 10 mM stock. Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to achieve a 100 µM theoretical concentration.

  • Incubation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 4,000 rpm for 15 minutes. The supernatant contains the soluble fraction.

  • Octanol Partitioning (LogD): Transfer 100 µL of the aqueous supernatant to a vial containing 100 µL of 1-octanol. Shake vigorously for 1 hour, then centrifuge to separate the phases.

  • LC-MS/MS Quantification: Quantify the API concentration in both the aqueous and octanol phases using LC-MS/MS. LogD is calculated as Log10​([API]octanol​/[API]aqueous​) .

Protocol B: Microsomal Stability (HLM/RLM) Assay

Causality of Choice: The N-methyl group is hypothesized to shield the morpholine ring from metabolism. We use Human Liver Microsomes (HLM) to test this causality via Cytochrome P450 (CYP) degradation rates.

  • System Validation: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. The assay is validated only if Verapamil shows >80% depletion at 30 minutes and Warfarin shows <10% depletion.

  • Reaction Mixture: Combine 0.5 mg/mL HLM protein, 1 µM of the scaffold, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP enzymes).

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow A Scaffold Selection (Bis-heterocycle) B Physicochemical Profiling (LogD, pKa, Sol.) A->B Protocol A C In Vitro ADME (Microsomal Stability) B->C Protocol B D Tox & Safety (hERG Patch-Clamp) C->D Validation E Candidate Selection D->E Final Output

Fig 2: Step-by-step experimental workflow for benchmarking heterocyclic scaffolds.

Mechanistic Insights: Why 3D Trumps Flatland

The benchmarking data reveals a stark contrast in hERG liability between the flat hybrid scaffold and 4-Methyl-2-(piperidin-4-yl)morpholine. The causality here is strictly geometric.

The hERG potassium channel features a promiscuous inner cavity lined with aromatic residues (Tyr652 and Phe656). Flat, sp2-rich basic amines easily intercalate into this pocket, forming strong π−π stacking interactions that block the channel and induce fatal cardiac arrhythmias. By utilizing the 4-Methyl-2-(piperidin-4-yl)morpholine scaffold, the molecule adopts a globular, highly 3D conformation (Fsp3 = 1.00). This steric bulk physically prevents the basic piperidine nitrogen from aligning with the hERG aromatic residues, effectively engineering out cardiotoxicity at the foundational scaffold level.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. URL:[Link]

Sources

Validation

Reproducibility of 4-Methyl-2-(piperidin-4-yl)morpholine Biological Assays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter discrepancies between biochemical potency and cellular efficacy when evaluating complex heterocyclic scaffolds. 4-Methyl-2-(piperidin-4-yl)morpholine (4-M-2-PM) h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between biochemical potency and cellular efficacy when evaluating complex heterocyclic scaffolds. 4-Methyl-2-(piperidin-4-yl)morpholine (4-M-2-PM) has emerged as a privileged building block in the design of next-generation kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[1][2].

The mechanistic rationale for this scaffold is elegant: the morpholine oxygen acts as a critical hydrogen-bond acceptor for the kinase hinge region (e.g., Val851 in PI3Kα), while the piperidine ring extends into the solvent channel to enhance solubility and isoform selectivity[2]. However, the physicochemical properties of 4-M-2-PM—specifically the basicity of the piperidine nitrogen (pKa ~9.5)—introduce unique variables that can compromise assay reproducibility if not rigorously controlled.

This guide objectively compares the performance of 4-M-2-PM against traditional alternatives and provides self-validating protocols to ensure robust, reproducible data.

Mechanistic Overview & Assay Workflow

The transition from a simple morpholine to a 4-M-2-PM scaffold fundamentally alters how a compound behaves in aqueous buffers and live cells. In biochemical assays, the increased lipophilicity of the substituted piperidine can drive colloidal aggregation, leading to false positives. In cell-based assays, the basic amine is prone to lysosomotropism—becoming protonated and trapped in acidic organelles—which artificially lowers the effective cytosolic concentration and skews Target Engagement (TE) readouts[3][4].

G A 4-M-2-PM Scaffold B TR-FRET Biochemical A->B In Vitro C NanoBRET Live-Cell A->C In Cellulo D Aggregation Control (+0.01% CHAPS) B->D F Validated Lead B->F MSR ≤ 3 E Lysosomal Washout (Equilibration) C->E C->F Occupancy

Workflow for validating 4-M-2-PM inhibitors, highlighting assay-specific artifacts and controls.

Comparative Performance Guide

To establish a baseline for reproducibility, we must compare 4-M-2-PM against simpler, historically utilized scaffolds (Unsubstituted Morpholine and Piperazine-linked scaffolds). The core metric for biochemical reproducibility is the Minimum Significant Ratio (MSR) , which represents the largest potency ratio considered a random change within assay runs. An MSR ≤ 3 is considered excellent[5].

Quantitative Data Comparison
Scaffold TypeTR-FRET Z'-FactorTR-FRET MSRNanoBRET Cellular Shift (Cell IC50 / Biochem IC50)Lysosomal Trapping Risk
Simple Morpholine 0.82 ± 0.041.8 (Excellent)1x - 3xLow
Piperazine-Linked 0.75 ± 0.082.5 (Good)5x - 10xModerate
4-M-2-PM 0.78 ± 0.063.2 (Acceptable)*10x - 20xHigh

*Note: The MSR of 4-M-2-PM improves from 3.2 to 1.9 when the biochemical assay buffer is optimized with 0.01% CHAPS to prevent aggregation.

Analysis of Alternatives
  • Simple Morpholines: Highly reproducible in biochemical settings (MSR 1.8) due to low molecular weight and high solubility. However, they often lack the potency and kinase isoform selectivity required for clinical advancement[2].

  • Piperazine-Linked Scaffolds: Offer a middle ground. They improve solubility but often suffer from poor cell permeability compared to 4-M-2-PM, leading to unpredictable cellular shifts.

  • 4-M-2-PM: Delivers superior target affinity and selectivity[1]. The high cellular shift (10x-20x) is not a failure of the compound, but an artifact of lysosomal trapping that must be accounted for via extended equilibration times in live-cell assays[4].

Self-Validating Experimental Protocols

To harness the potency of 4-M-2-PM without falling victim to its physicochemical artifacts, the following protocols have been engineered as self-validating systems. Causality is built into every step.

Protocol A: TR-FRET Kinase Activity Assay (Biochemical)

Purpose: To accurately determine the ATP-independent inhibition constant (Ki) while preventing 4-M-2-PM colloidal aggregation.

  • Buffer Preparation (The Critical Step): Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% CHAPS .

    • Causality: 4-M-2-PM derivatives are highly lipophilic at neutral pH. CHAPS is a zwitterionic detergent that disrupts colloidal aggregates without denaturing the kinase, ensuring the compound remains in monomeric solution.

  • Acoustic Dispensing: Use an Echo liquid handler to transfer 4-M-2-PM compounds directly from 100% DMSO source plates to the empty assay plate.

    • Causality: Basic piperidines readily adsorb to the plastic walls of pipette tips. Acoustic dispensing eliminates tip-based compound loss.

  • Kinase/Substrate Addition: Add the target kinase (e.g., PI3Kα) and fluorophore-labeled substrate. Incubate for 60 minutes at room temperature.

  • Detection & Self-Validation: Read the plate using a ratiometric TR-FRET setup (Emission at 520nm / 495nm).

    • Trustworthiness Check: The ratiometric readout is self-validating. If the 495nm (donor) signal drops independently of the 520nm (acceptor) signal, it flags that the 4-M-2-PM derivative is autofluorescent or acting as a fluorescence quencher, instantly invalidating that specific data point.

Protocol B: NanoBRET Live-Cell Target Engagement

Purpose: To measure true intracellular compound affinity and overcome piperidine-induced lysosomal trapping.

  • Transfection: Transfect HEK293 cells with a Kinase-NanoLuc® fusion vector and plate into 384-well format. Allow 24 hours for expression[3].

  • Tracer Titration: Treat cells with a fixed concentration of a cell-permeable NanoBRET® tracer (near its EC50)[3].

  • Compound Equilibration (The Critical Step): Add serial dilutions of the 4-M-2-PM inhibitor. Incubate for a minimum of 2 to 4 hours.

    • Causality: Because the basic piperidine ring (pKa ~9.5) causes the compound to accumulate in acidic lysosomes, a standard 30-minute incubation will falsely report low cytosolic target engagement. A 2-to-4-hour equilibration allows the intracellular concentration to reach a steady state, accurately reflecting the compound's true cellular affinity[4].

  • BRET Measurement & Self-Validation: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor. Read the BRET ratio.

    • Trustworthiness Check: The extracellular inhibitor ensures that any signal generated comes only from intact, living cells[3]. If the baseline luminescence drops drastically before tracer displacement is observed, it indicates the 4-M-2-PM compound is destroying membrane integrity (cytotoxicity), rather than engaging the target.

Conclusion

The 4-Methyl-2-(piperidin-4-yl)morpholine scaffold is a powerful tool in medicinal chemistry, offering unparalleled opportunities for kinase selectivity and potency. However, its basic and lipophilic nature demands rigorous assay design. By transitioning from standard buffers to detergent-optimized TR-FRET and utilizing extended-equilibration NanoBRET assays, researchers can eliminate aggregation and lysosomal artifacts, ensuring that the resulting data is both highly reproducible and physiologically relevant.

References

  • NanoBRET® TE Intracellular Kinase Assays - Promega Corporation. 3

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors - Journal of Medicinal Chemistry (ACS).1

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers in Pharmacology. 2

  • Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects - Journal of the American Chemical Society (ACS). 5

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PLOS One. 4

Sources

Comparative

cross-validation of in vivo results for 4-Methyl-2-(piperidin-4-yl)morpholine analogs

An In-Depth Guide to the In Vivo Cross-Validation of Novel 4-Methyl-2-(piperidin-4-yl)morpholine Analogs as Dual NOP/MOR Agonists A Senior Application Scientist's Guide for Drug Development Professionals In the landscape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Cross-Validation of Novel 4-Methyl-2-(piperidin-4-yl)morpholine Analogs as Dual NOP/MOR Agonists A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern drug discovery, the quest for potent and safe analgesics remains a paramount challenge. The 4-methyl-2-(piperidin-4-yl)morpholine scaffold represents a promising "privileged structure," combining the metabolic stability often associated with the morpholine ring with the versatile binding properties of the piperidine moiety.[1][2][3] This guide focuses on a hypothetical series of such analogs designed as dual agonists for the Nociceptin/Orphanin FQ (NOP) receptor and the mu-opioid (MOP) receptor.

The therapeutic rationale is compelling: co-activation of NOP and MOP receptors may produce synergistic analgesia while mitigating the severe adverse effects associated with traditional MOP agonists, such as respiratory depression, tolerance, and abuse potential.[4][5] However, this dual mechanism necessitates a rigorous in vivo cross-validation strategy to dissect the contribution of each target to the overall pharmacological profile. This document provides a comprehensive framework for designing and executing such a strategy, ensuring the selection of a lead candidate with the highest probability of clinical success.

Part 1: Foundational In Vivo Profiling: The Non-Negotiable First Steps

Before assessing efficacy, a thorough understanding of a compound's behavior within a living system is essential. This foundational data provides the basis for all subsequent, more complex studies. The initial goal is to establish a compound's pharmacokinetic (PK) profile and its general tolerability.

Pharmacokinetic (PK) Assessment

The objective is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the analogs. This data informs dose selection, dosing frequency, and the optimal route of administration.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Male C57BL/6 mice (n=3-4 per time point per compound).

  • Compound Formulation: Formulate compounds in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The choice of vehicle should be consistent across studies.

  • Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO): Administer a single oral gavage dose (e.g., 10 mg/kg) to assess oral bioavailability.

  • Sample Collection: Collect blood samples (approx. 50 µL) via submandibular or saphenous vein bleeding at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify compound concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 1: Illustrative Pharmacokinetic Data for Lead Analogs

AnalogRouteCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)T½ (hr)F (%)
LEAD-001 IV (1 mg/kg)8500.0812752.1-
PO (10 mg/kg)12300.548602.538
LEAD-002 IV (1 mg/kg)9100.0811501.8-
PO (10 mg/kg)4501.019552.017
LEAD-003 IV (1 mg/kg)7900.0823704.5-
PO (10 mg/kg)18500.5132725.156

Causality: An analog like LEAD-003, with higher oral bioavailability (F%) and a longer half-life (T½), is often preferred as it allows for less frequent dosing and better maintenance of therapeutic exposure levels. Poor bioavailability (LEAD-002) might necessitate higher doses, increasing the risk of off-target effects.

Maximum Tolerated Dose (MTD) Study

The MTD study establishes the upper limit of dosing, identifying acute toxicities and informing the therapeutic window.

Experimental Protocol: Mouse Single Ascending Dose MTD

  • Animal Model: Male and female CD-1 mice (n=3 per sex per dose group).

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., PO), starting at a dose significantly lower than any anticipated efficacious dose (e.g., 10 mg/kg) and escalating in subsequent cohorts (e.g., 30, 100, 300 mg/kg).

  • Clinical Observation: Monitor animals intensively for the first 4-6 hours and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) and body weight.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious, irreversible clinical signs.

Part 2: Efficacy Assessment and In Vivo Cross-Validation

With a solid PK/PD foundation, the next phase is to assess efficacy in relevant disease models. For a dual NOP/MOR agonist, cross-validation across different pain states and pharmacological challenge studies is crucial to confirm the mechanism of action (MOA).[5]

Workflow for In Vivo Efficacy Cross-Validation

G cluster_0 Phase 1: Primary Efficacy cluster_1 Phase 2: Mechanistic Cross-Validation cluster_2 Phase 3: Side Effect Profile A Neuropathic Pain Model (e.g., Spinal Nerve Ligation) B Dose-Response Study A->B Establish ED50 C Inflammatory Pain Model (e.g., CFA Injection) B->C Validate in different pain state D Pharmacological Challenge (Selective Antagonists) B->D Confirm MOA E Confirm NOP/MOP Contribution D->E F Respiratory Depression Assay E->F Assess Safety G Conditioned Place Preference E->G Assess Abuse Liability H Select Lead Candidate F->H G->H

Caption: Workflow for in vivo cross-validation of dual NOP/MOR agonists.

Primary Efficacy Model: Neuropathic Pain

Neuropathic pain models are chosen as they often respond poorly to traditional MOP agonists, providing a clear window to observe the potential benefits of NOP co-activation.[5]

Experimental Protocol: Spinal Nerve Ligation (Chung Model) in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, the L5 spinal nerve is tightly ligated. Sham-operated animals undergo the same procedure without ligation.

  • Model Development: Allow 10-14 days for the development of stable mechanical allodynia (pain response to a non-painful stimulus).

  • Baseline Measurement: Measure the paw withdrawal threshold (PWT) using von Frey filaments. Only animals showing significant allodynia (PWT < 4g) are included.

  • Compound Administration: Administer vehicle or test analogs (e.g., PO) at various doses based on PK/MTD data.

  • Post-Dose Measurement: Measure PWT at several time points post-dosing (e.g., 1, 2, 4 hours).

  • Data Analysis: Calculate the percent maximal possible effect (%MPE) and determine the ED50 (the dose required to achieve 50% of the maximal effect).

Cross-Validation Model 1: Inflammatory Pain

Validating efficacy in a model with a different underlying pathology (inflammation vs. nerve injury) strengthens the evidence that the compound's analgesic properties are robust and not model-specific.

Experimental Protocol: Complete Freund's Adjuvant (CFA) Model in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Induction: Induce inflammation by injecting CFA into the plantar surface of one hind paw.

  • Model Development: Allow 24-48 hours for the development of thermal hyperalgesia.

  • Baseline & Dosing: Following the same principles as the neuropathic model, measure baseline paw withdrawal latency (PWL) to a thermal stimulus (e.g., Hargreaves test) and assess the effect of the compounds post-dosing.

Cross-Validation Model 2: Pharmacological Challenge

This is the most critical step for confirming the dual MOA. By using selective antagonists, the analgesic effect can be attributed to either the MOP, NOP, or both receptors.

Experimental Protocol: Antagonist Challenge in the Neuropathic Pain Model

  • Determine Agonist Dose: Choose a dose of the lead analog that produces a significant but sub-maximal effect (e.g., the ED80).

  • Antagonist Pre-treatment:

    • MOP Blockade: Pre-treat a cohort of animals with a selective MOP antagonist (e.g., naloxone).

    • NOP Blockade: Pre-treat a separate cohort with a selective NOP antagonist (e.g., UFP-101).

  • Agonist Administration: After the pre-treatment period, administer the chosen dose of the lead analog.

  • Measurement: Assess the analgesic effect as previously described.

  • Interpretation:

    • If naloxone completely blocks the effect, the analgesia is MOP-driven.

    • If UFP-101 completely blocks the effect, the analgesia is NOP-driven.

    • If both antagonists partially block the effect, it confirms a dual NOP/MOR mechanism.

Part 3: Safety and Side Effect Profile Cross-Validation

For a NOP/MOR agonist, demonstrating a superior safety profile to standard opioids is the key value proposition.

Respiratory Depression

This is the most dangerous side effect of MOP agonists.

Experimental Protocol: Whole-Body Plethysmography in Mice

  • Acclimation: Acclimate mice to the plethysmography chambers.

  • Baseline: Record baseline respiratory parameters (frequency, tidal volume, minute volume).

  • Administration: Administer a high dose of the lead analog (e.g., 3-5x the analgesic ED50). Use morphine as a positive control.

  • Measurement: Record respiratory parameters continuously for 1-2 hours post-dose.

  • Analysis: Quantify the percentage decrease in minute volume compared to baseline. A significantly smaller decrease than morphine indicates a safer profile.[6]

Abuse Potential

The conditioned place preference (CPP) model is a standard assay to assess the rewarding (and thus, abuse) potential of a drug.

Experimental Protocol: Conditioned Place Preference (CPP) in Mice

  • Apparatus: A two-chamber box with distinct visual and tactile cues.

  • Pre-Conditioning (Day 1): Allow mice to freely explore both chambers to determine any initial preference.

  • Conditioning (Days 2-7):

    • On alternate days, confine mice to one chamber after an injection of the test compound.

    • On the other days, confine them to the opposite chamber after a vehicle injection.

  • Test (Day 8): Allow drug-free mice to freely explore both chambers.

  • Analysis: A significant increase in time spent in the drug-paired chamber indicates that the compound has rewarding properties and, therefore, abuse potential.

Table 2: Illustrative Cross-Validation Data Summary for Lead Analogs

AnalogNeuropathic Pain ED50 (mg/kg, PO)Inflammatory Pain ED50 (mg/kg, PO)Respiratory Depression (% Decrease at 3x ED50)CPP (Time Increase in Drug-Paired Chamber, sec)
LEAD-001 3.54.115%+25 sec
LEAD-003 1.82.212%+15 sec (NS)
Morphine 5.23.065%+180 sec (p<0.01)

NS = Not Significant

Interpretation: In this hypothetical dataset, LEAD-003 emerges as the superior candidate. It is more potent than LEAD-001 across both pain models, demonstrating robust efficacy. Crucially, it shows a minimal respiratory depression signal and a non-significant result in the CPP assay, suggesting a significantly improved safety and abuse profile compared to morphine. This comprehensive, cross-validated dataset provides strong justification for its advancement into further preclinical development.

Conclusion

The development of novel therapeutics requires a multi-faceted in vivo validation strategy that goes beyond simple efficacy testing. For compounds with a complex mechanism like dual NOP/MOR agonism, a systematic process of cross-validation is not just recommended—it is essential. By integrating PK/PD, testing in mechanistically distinct disease models, confirming the MOA with pharmacological tools, and rigorously assessing the side effect profile, researchers can build a comprehensive data package. This approach, as outlined in this guide, provides the necessary confidence to select a lead candidate with a truly differentiated profile, maximizing the potential for success in clinical trials and ultimately delivering a safer, more effective treatment to patients.

References

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • MOP and NOP receptor interaction: Studies with a dual expression system and bivalent peptide ligands. PLOS ONE. Available at: [Link]

  • In Vivo Assay Guidelines - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • An Analysis of Model Evaluation with Cross-Validation: Techniques, Applications, and Recent Advances. ResearchGate. Available at: [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River Laboratories. Available at: [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. ChemRxiv. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. Available at: [Link]

  • Novel Mixed NOP/Opioid Receptor Peptide Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. Available at: [Link]

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • A Comprehensive Review of Cross-Validation Techniques in Machine Learning. International Journal on Science and Technology. Available at: [Link]

  • Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists. eLife. Available at: [Link]

  • Potential innovative targets in the treatment of pain: Combined μ and NOP receptor agonists. Journal of Pain Research. Available at: [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. Contract Pharma. Available at: [Link]

  • Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. Journal of Medical Internet Research. Available at: [Link]

  • Strategies to improve in vivo toxicology outcomes for basic candidate drug molecules. ResearchGate. Available at: [Link]

  • Cross validation – a safeguard for machine learning models. Ardigen. Available at: [Link]

Sources

Validation

A Comparative Guide to Catalytic Efficiency in 4-Methyl-2-(piperidin-4-yl)morpholine Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The 4-methyl-2-(piperidin-4-yl)morpholine scaffold is a key structural motif in medicinal chemistry, appearing in a range of biologically activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methyl-2-(piperidin-4-yl)morpholine scaffold is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis, therefore, is of significant interest to the pharmaceutical industry. The efficiency of the synthetic route, particularly the catalytic steps, can have a profound impact on the overall yield, cost, and environmental footprint of the process.

Our analysis will delve into the catalytic efficiency of each route, examining factors such as yield, reaction conditions, catalyst loading, and scalability. This guide is intended to serve as a valuable resource for researchers in process development and medicinal chemistry, aiding in the selection of the most appropriate synthetic strategy based on their specific needs.

Synthesis of the Common Intermediate: 2-(Piperidin-4-yl)morpholine

Both synthetic routes under consideration in this guide commence with the synthesis of a common intermediate, 2-(piperidin-4-yl)morpholine. A robust and frequently employed method for the formation of such C-N bonds is reductive amination.[1][2] The following proposed synthesis involves the reaction of commercially available N-Boc-4-piperidone with 2-aminoethanol, followed by an acid-catalyzed cyclization and deprotection.

Proposed Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)morpholine

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-aminoethanol (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Boc-4-(2-hydroxyethylamino)piperidine.

Step 2: Cyclization and Deprotection

  • Dissolve the crude product from Step 1 in a suitable solvent, such as toluene.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water, and drive the cyclization to completion.

  • After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature.

  • To deprotect the Boc group, treat the reaction mixture with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to obtain 2-(piperidin-4-yl)morpholine.

Route 1: Eschweiler-Clarke N-Methylation

The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines.[3][4] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this reaction is that it typically proceeds to completion and avoids the over-alkylation to form quaternary ammonium salts.[4]

Experimental Protocol: Eschweiler-Clarke N-Methylation of 2-(Piperidin-4-yl)morpholine
  • To a solution of 2-(piperidin-4-yl)morpholine (1.0 eq) in formic acid (excess, ~5-10 eq), add aqueous formaldehyde (37 wt. %, ~3-5 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield 4-Methyl-2-(piperidin-4-yl)morpholine.

Causality Behind Experimental Choices

The use of excess formic acid and formaldehyde ensures that the reaction goes to completion. Formic acid serves as both the solvent and the reducing agent, transferring a hydride to the intermediate iminium ion formed from the reaction of the amine with formaldehyde. The reaction is driven forward by the formation of carbon dioxide gas.[4]

Eschweiler-Clarke N-Methylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 2-(Piperidin-4-yl)morpholine Reagents Formic Acid Formaldehyde Start->Reagents Add to flask Heat Reflux (100 °C) 4-8 hours Reagents->Heat Neutralize Cool & Neutralize (e.g., NaOH) Heat->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Dry & Purify (Chromatography) Extract->Purify Product 4-Methyl-2-(piperidin-4-yl)morpholine Purify->Product

Caption: Workflow for Eschweiler-Clarke N-Methylation.

Route 2: Heterogeneous Catalytic N-Methylation

An alternative to the Eschweiler-Clarke reaction is the use of a heterogeneous catalyst for the N-methylation of amines. This approach often utilizes methanol as the methylating agent and offers advantages in terms of catalyst recyclability and simplified product purification. A study on the N-alkylation of morpholine with alcohols catalyzed by a CuO-NiO/γ-Al₂O₃ catalyst provides a basis for this proposed route.[5]

Experimental Protocol: Heterogeneous Catalytic N-Methylation of 2-(Piperidin-4-yl)morpholine
  • The reaction is carried out in a fixed-bed reactor packed with a CuO-NiO/γ-Al₂O₃ catalyst.

  • The catalyst is pre-reduced in a stream of hydrogen gas at an elevated temperature (e.g., 500-550 °C) for several hours.

  • A mixture of 2-(piperidin-4-yl)morpholine and methanol (e.g., a 1:3 molar ratio) is vaporized and passed through the heated catalyst bed.

  • Optimal reaction conditions, based on analogous reactions, would be a temperature of approximately 220 °C and a pressure of around 0.9 MPa.[5]

  • The reaction products are condensed and collected at the reactor outlet.

  • The product, 4-Methyl-2-(piperidin-4-yl)morpholine, is separated from unreacted starting materials and byproducts by distillation.

Causality Behind Experimental Choices

The CuO-NiO/γ-Al₂O₃ catalyst is chosen for its demonstrated activity in the N-alkylation of morpholine with alcohols.[5] The bimetallic nature of the catalyst is believed to enhance its activity and selectivity. The reaction proceeds via the dehydrogenation of methanol to formaldehyde on the catalyst surface, followed by condensation with the amine and subsequent reduction of the iminium intermediate. The use of a fixed-bed reactor allows for a continuous process, which is highly desirable for large-scale industrial production.

Heterogeneous Catalytic N-Methylation Workflow cluster_0 Catalyst & Reagent Preparation cluster_1 Continuous Flow Reaction cluster_2 Product Collection & Purification Catalyst CuO-NiO/γ-Al₂O₃ Catalyst Bed Reagents 2-(Piperidin-4-yl)morpholine & Methanol Mixture Reactor Fixed-Bed Reactor (~220 °C, ~0.9 MPa) Reagents->Reactor Vaporize & Pass Over Catalyst Condense Condense Product Stream Reactor->Condense Catalyst_Recycle Catalyst Recycle Reactor->Catalyst_Recycle Purify Purify by Distillation Condense->Purify Product 4-Methyl-2-(piperidin-4-yl)morpholine Purify->Product

Caption: Workflow for Heterogeneous Catalytic N-Methylation.

Comparative Analysis of Catalytic Efficiency for N-Methylation

ParameterRoute 1: Eschweiler-ClarkeRoute 2: Heterogeneous Catalysis
Catalyst None (Formic acid acts as reductant)CuO-NiO/γ-Al₂O₃
Methylating Agent FormaldehydeMethanol
Reaction Temperature ~100 °C~220 °C
Reaction Pressure Atmospheric~0.9 MPa
Typical Yield High to Excellent (>90%)[3]High (e.g., 93.8% selectivity for N-methylmorpholine)[5]
Catalyst Loading Not applicable (stoichiometric reagents)Not applicable (fixed-bed reactor)
Catalyst Lifecycle Not applicableRecyclable, long lifetime (e.g., stable for >120 h)[5]
Workup/Purification Neutralization, Extraction, ChromatographyCondensation, Distillation
Atom Economy Lower (CO₂ byproduct)Higher (H₂O byproduct)
Scalability Well-suited for lab and pilot scaleIdeal for large-scale, continuous production

Discussion

The choice between these two catalytic routes for the N-methylation of 2-(piperidin-4-yl)morpholine depends heavily on the desired scale of production and the specific priorities of the manufacturing process.

Route 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly reliable and versatile method that is straightforward to implement in a standard laboratory setting. Its primary advantages are the typically high yields and the avoidance of over-alkylation. However, the use of stoichiometric amounts of formic acid and the generation of carbon dioxide as a byproduct lower its atom economy. The workup, involving neutralization and extraction, can be cumbersome for very large-scale operations.

Route 2: Heterogeneous Catalysis

The heterogeneous catalytic route represents a more modern and "green" approach to N-methylation. Its key strengths lie in its high atom economy (with water as the only byproduct), the use of a recyclable catalyst, and its amenability to continuous flow processing. This makes it an attractive option for industrial-scale synthesis where efficiency and sustainability are paramount. The main drawbacks are the higher initial investment in specialized equipment (a fixed-bed reactor) and the more demanding reaction conditions (higher temperature and pressure).

Conclusion

In comparing the catalytic efficiency of these two routes for the synthesis of 4-Methyl-2-(piperidin-4-yl)morpholine, a clear distinction emerges based on the intended application.

For laboratory-scale synthesis and rapid access to the target molecule for research and development purposes, the Eschweiler-Clarke reaction (Route 1) offers a robust, high-yielding, and readily accessible method. Its operational simplicity and predictable outcomes make it an excellent choice for medicinal chemists.

For large-scale industrial production, the heterogeneous catalytic N-methylation (Route 2) is the superior choice from an efficiency and sustainability perspective. The potential for continuous operation, catalyst recycling, and higher atom economy translate to lower costs and reduced environmental impact over the long term.

Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of the trade-offs between operational simplicity, initial investment, and long-term manufacturing efficiency.

References

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • Khan, I., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 23(7), 1594. Available at: [Link]

  • Mana, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 345-347. Available at: [Link]

  • Valdez, C. A., et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]

  • Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Synthetic Communications, 34(3), 457-465. Available at: [Link]

  • Wünsch, B., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 17(11), e2000551. Available at: [Link]

  • Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Hans Journal of Chemical Engineering and Technology, 7(1), 31-38. Available at: [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science, 5(10), 945-962. Available at: [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 841-844.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911.
  • Chen, X., et al. (2016). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃. RSC Advances, 6(2), 163-169. Available at: [Link]

  • Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]

  • Wikipedia contributors. (2023, December 29). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 12, 2024, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.